The following table summarizes the key experimentally determined properties for aqueous this compound solutions, both in pure water and in the presence of potassium chloride (KCl) or α-Lactose [1].
| Property Category | Property Name (Symbol) | Experimental Conditions | Key Findings / Interpretation |
|---|---|---|---|
| Volumetric | Apparent Molar Volume (Vφ), Limiting Apparent Molar Volume (Vφ⁰) | Solvent: Water, aqueous KCl, aqueous α-Lactose | Positive Vφ⁰ values indicate solute-solvent interactions. The sign and magnitude of the transfer volume (ΔtrVφ⁰) help discern drug-co-solute interactions. |
| Compressibility | Isentropic Compressibility (κS), Limiting Apparent Molar Isentropic Compression (KS,φ⁰) | Temperature: 288.15 K to 318.15 K | Negative KS,φ⁰ values suggest electrostriction, where water molecules are structured tightly around drug ions. |
| Viscometric | Jones-Dole Coefficient (B), Viscosity B-coefficient of Transfer (ΔtrB) | Concentration: 0.02 to 0.1 mol·kg⁻¹ | Positive B-coefficients signify that the drug has a structure-making effect in solution. |
| Activation Parameters | Enthalpy (ΔH₂⁰#), Entropy (ΔS₂⁰#) of activation for viscous flow | Pressure: Atmospheric | These parameters provide insight into the energy barrier and orderliness of the viscous flow process. |
The research provides a clear methodological framework for obtaining the data summarized above. The workflow below illustrates the key stages of the experimental process.
The experimental workflow for studying this compound's thermodynamic properties involves sample preparation, direct measurement, and multi-step data analysis [1].
For a researcher, the key significance lies in what these parameters reveal about the drug's behavior in a formulation-relevant environment.
This experimental data provides a robust thermodynamic profile of this compound in solution. The methodologies outlined are standard yet powerful for probing solute-solvent interactions. It is worth noting that the physical form of the drug substance (e.g., crystalline polymorphs like Form 3) can also influence its ultimate solubility and dissolution rate, which is a separate but related area of research covered in patent literature [2] [3].
The table below summarizes the main findings from recent scientific investigations into raltegravir potassium's interactions in different solutions.
| Study Focus | Experimental Conditions | Key Measured Parameters | Main Findings / Implications |
|---|
| Interactions with KCl & α-Lactose [1] | - Temp: 288.15 K & 318.15 K
For a deeper technical understanding, here are further details on the mechanisms and experimental observations.
Thermodynamic Study Methodology: The 2025 study employed a comprehensive suite of techniques [1]. The densities and speeds of sound were used to calculate apparent molar volumes ((V_{\phi})) and apparent molar isentropic compressions ((K_{S, \phi})). These parameters, especially their limiting values at infinite dilution ((V_{\phi}^{0}) and (K_{S, \phi}^{0})), provide insight into the overall solute-solvent interaction strength. Viscosity measurements were analyzed using the Jones-Dole equation to determine the B-coefficient, which is indicative of the solute's structure-making or breaking tendency in solution. The workflow illustrates how raw experimental data is processed to derive these key interaction parameters, as described in the study [1].
Experimental Data to Analysis Workflow
Mechanism of pH and Metal Interaction: The pKa of 6.7 means raltegravir exists predominantly in its ionized, water-soluble form at neutral to basic pH, and in its neutral, less-soluble form at acidic pH [2]. This explains its poor solubility in water as reported by one source [3] and its precipitation at pH levels at or below 6.6 [2]. The reduced permeativity in the presence of magnesium and calcium is attributed to the drug's mechanism of action, which involves chelating divalent metal ions in the active site of the HIV integrase enzyme. This same chelation can occur in the gastrointestinal tract, forming complexes that impede absorption [2]. The following diagram illustrates how these factors influence the drug's disposition.
Factors Affecting Raltegravir Disposition
Based on the gathered information, here are key points to strengthen your technical whitepaper:
The table below summarizes the key quantitative data for the limiting apparent molar expansibility ((E_{\phi}^{0})) of Raltegravir Potassium in different aqueous solutions, as reported in a 2025 study [1].
| Solution | Temperature (K) | Limiting Apparent Molar Expansibility, (E_{\phi}^{0}) (x10⁻⁴ m³ mol⁻¹ K⁻¹) |
|---|---|---|
| Water | 288.15 - 318.15 | 0.15 ± 0.04 |
| Aqueous Potassium Chloride (KCl) | 288.15 - 318.15 | 0.31 ± 0.04 |
| Aqueous α-Lactose | 288.15 - 318.15 | 0.27 ± 0.04 |
The data in the table above was derived from a detailed experimental study. Here is a summary of the methodology and the key interaction insights from the research [1].
The following diagram outlines the key experimental and computational workflow used in the study to determine the thermodynamic properties, including the limiting apparent molar expansibility.
To fully appreciate the physico-chemical data, it is helpful to understand the drug's background.
The following table consolidates key quantitative data from the search results, particularly from a 2025 study on the interactional characteristics of aqueous Raltegravir Potassium [1].
| Parameter / Property | Value / Description | Conditions / Context |
|---|---|---|
| Isentropic Compressibility (κS) | Deduced from speed of sound measurements [1] | Aqueous solutions with KCl/α-Lactose; 288.15 K to 318.15 K [1] |
| Apparent Molar Isentropic Compression (KS,φ) | Reported as KS,φ0 (limiting apparent molar) and ΔtrKS,φ0 (transfer property) [1] | Calculated from density and speed of sound data [1] |
| Hydration Number (nH) | Calculated from compressibility data [1] | Interpretation of solute-solvent interactions [1] |
| Apparent Molar Volume (Vφ) | Reported as Vφ0 (limiting) and ΔtrVφ0 (transfer) [1] | Derived from density measurements [1] |
| Molecular Weight | 482.51 g/mol [2] | This compound salt [2] |
| Aqueous Solubility | Significantly more soluble than Raltegravir free acid [3] | Property of the potassium salt formulation [3] |
| Protein Binding | ~83% [4] | Human plasma [4] |
| Half-Life | ~9 hours [4] | In humans [4] |
Here are the methodologies for key experiments cited in the search results, which can be incorporated into a technical guide.
This protocol is based on the 2025 study that investigated the interactions of aqueous this compound [1].
The workflow for this experimental study can be visualized as follows:
Experimental workflow for compressibility studies.
This methodology investigates the impact of pharmaceutical formulation on drug release, which can indirectly relate to its behavior in solution [5].
Beyond compressibility, other physicochemical and pharmacological properties are relevant for drug development professionals.
The relationship between these resistance pathways and the emergence of high-level resistance can be complex, as shown in this simplified model based on deep sequencing data [8]:
Pathway to high-level integrase inhibitor resistance.
The table below summarizes the fundamental identifiers and properties of Raltegravir Potassium from technical databases [1] [2] [3].
| Property | Details |
|---|---|
| CAS Number | 871038-72-1 (potassium salt); 518048-05-0 (free acid) [1] [2] [3]. |
| Molecular Formula | C₂₀H₂₀FK N₆O₅ [1] [2]. |
| Molecular Weight | 482.51 g/mol [1] [2]. |
| IUPAC Name | potassium 4-{[(4-fluorophenyl)methyl]carbamoyl}-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazol-2-yl)formamido]propan-2-yl}-6-oxo-1,6-dihydropyrimidin-5-olate [2]. |
| Appearance | White to off-white solid powder [1]. |
| Melting Point | 282°C [1]. |
| Solubility | >25 mg/mL in Water; 5 mg/mL in DMSO [1]. |
The table below outlines the core mechanistic and pharmacokinetic properties of Raltegravir [4] [5].
| Property | Description |
|---|---|
| Drug Class | HIV Integrase Strand Transfer Inhibitor (INSTI) [4] [5]. |
| Mechanism of Action | Inhibits the viral enzyme integrase, preventing the insertion of HIV DNA into the human genome. It specifically blocks the strand transfer step of integration [4] [5]. |
| Target | HIV-1 Gag-Pol polyprotein [5]. |
| Protein Binding | ~83% [5]. |
| Metabolism | Primarily metabolized by glucuronidation via UGT1A1 [5]. |
| Route of Elimination | Feces and urine [5]. |
| Half-life | Approximately 9 hours [5]. |
The following diagram illustrates the established mechanism of action of Raltegravir and the key experimental workflow used in its development, based on the search results [4].
Raltegravir inhibits HIV integrase, blocking viral DNA insertion into host DNA [4].
While a direct protocol for hydration number determination is unavailable, the search results highlight critical methodological considerations relevant to solid-state characterization:
Since the specific hydration data is not found, here are suggested approaches to obtain this information:
Raltegravir potassium, the active pharmaceutical ingredient (API) in the HIV treatment Isentress, represents a breakthrough in antiretroviral therapy as the first integrase inhibitor approved for clinical use. This drug specifically targets the HIV-1 integrase enzyme, preventing the insertion of viral DNA into the host genome and thereby halting viral replication. The chemical structure of this compound features a distinctive β-hydroxyketone motif that enables potent inhibition through chelation of divalent metal cations (Mg²⁺) within the integrase active site. From a synthetic chemistry perspective, this compound presents significant challenges due to its complex molecular architecture containing multiple heterocyclic systems, including a 1,3,4-oxadiazole ring and a dihydropyrimidine-6-one core, which necessitate sophisticated synthetic strategies and meticulous impurity control.
The optimization of this compound synthesis has attracted considerable attention from the pharmaceutical industry, particularly with the expiration of key patents and the subsequent emergence of generic versions. Efficient synthetic processes are critical for ensuring consistent API quality, minimizing production costs, and meeting global demand, which continues to grow with an estimated market value projected to reach 23.13 billion by 2033 [1]. These application notes provide detailed protocols and strategic insights for the synthesis of this compound, emphasizing practical considerations for process chemists and development scientists. The methodologies described herein integrate recent advances in synthetic route design, impurity control, and analytical techniques, offering a comprehensive resource for researchers engaged in the development and scale-up of this essential antiretroviral agent.
The synthesis of this compound has evolved significantly since its initial development, with researchers exploring various synthetic pathways to improve overall yield, purity profile, and process economics. Early synthetic routes often suffered from multiple steps, expensive reagents, and challenging purifications, prompting the development of more efficient alternatives. A thorough analysis of patented and published procedures reveals two principal synthetic strategies that differ primarily in their approach to constructing the complex pyrimidinone-oxadiazole framework and managing the introduction of the critical N-methyl-4-fluorobenzyl carboxamide moiety.
A significant advancement in the synthetic methodology was achieved through the development of a convergent approach that utilizes 2-amino-2-methylpropanenitrile hydrochloride as a readily available and inexpensive starting material [2]. This route strategically assembles the molecular framework through a sequence that minimizes protecting group manipulations and employs atom-economical transformations. Key advantages of this approach include the reduction of total synthetic steps, utilization of cost-effective reagents, and implementation of environmentally friendly reaction conditions, making it particularly suitable for large-scale production. The optimized process demonstrates remarkable efficiency by achieving high purity levels while minimizing the formation of problematic impurities that commonly arise during the final stages of the synthesis [3].
The strategic minimization of impurities represents a critical aspect of process optimization for this compound. Comprehensive identification and characterization of potential degradation products and process-related impurities have enabled the development of targeted control strategies. These impurities typically arise from side reactions such as over-oxidation, incomplete coupling, residual solvent incorporation, or metal catalyst contamination. Through systematic investigation, researchers have established that controlling reaction parameters including temperature, pH, and reagent stoichiometry is essential for suppressing impurity formation. Additionally, the implementation of robust crystallization procedures for the final potassium salt formation has proven effective in purging residual impurities to levels compliant with ICH guidelines [3].
Table 1: Comparison of Key Synthetic Approaches for this compound
| Synthetic Feature | Traditional Routes | Optimized Facile Route |
|---|---|---|
| Starting Material | Specialized intermediates | 2-Amino-2-methylpropanenitrile hydrochloride |
| Step Count | Higher number of linear steps | Convergent, fewer steps |
| Oxadiazole Incorporation | Late-stage coupling | Early formation followed by coupling |
| Overall Yield | Moderate | Improved yields |
| Purity Profile | Requires multiple purifications | High purity with targeted impurity control |
| Process Greenness | Hazardous solvents and reagents | Eco-friendly solvents and benign reagents |
This optimized protocol for the synthesis of this compound is adapted from published efficient methodologies [2] with modifications to enhance reproducibility and scalability. The procedure outlines the synthesis beginning from the key intermediate 2-(1-amino-1-methyl-ethyl)-N-[(4-fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-4-pyrimidinecarboxamide (Compound 9) and proceeding through oxadiazole coupling followed by salt formation. All reactions should be performed under appropriate ventilation using standard laboratory safety practices, including chemical-resistant gloves and eye protection.
Materials:
Procedure:
Coupling Reaction: Charge a clean, dry 5 L three-necked round-bottom flask equipped with mechanical stirrer, thermometer, and nitrogen inlet with Compound 9 (444.4 g, 1.0 mol) and dichloromethane (3.5 L). Stir the mixture at 20-25°C to obtain a clear solution.
Cool the reaction mixture to 0-5°C using an ice-water bath. Slowly add N-methylmorpholine (111.1 g, 1.1 mol) dropwise over 30 minutes while maintaining the temperature below 5°C.
Dissolve 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride (158.3 g, 1.05 mol) in dry dichloromethane (1 L) and add this solution dropwise to the reaction mixture over 1-2 hours, maintaining the temperature at 0-5°C. After complete addition, continue stirring at this temperature for 30 minutes.
Gradually warm the reaction mixture to 20-25°C and stir for 4-6 hours, monitoring reaction completion by UPLC (Ultra Performance Liquid Chromatography). The reaction is considered complete when the area percentage of Compound 9 is less than 1.0%.
Workup: Transfer the reaction mixture to a separatory funnel and wash sequentially with deionized water (2.5 L), saturated sodium bicarbonate solution (1.5 L), and brine (1.5 L). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at 35-40°C to obtain the crude Raltegravir free acid as an off-white solid.
Potassium Salt Formation: Dissolve the crude Raltegravir free acid in methanol (2.5 L) in a clean 5 L reactor. Add activated carbon (20 g) and stir at 25-30°C for 30 minutes. Filter through a celite bed to remove carbon.
Prepare a solution of potassium hydroxide (53.3 g, 0.95 mol) in methanol (1 L) and add this solution dropwise to the filtered methanolic solution over 30 minutes at 25-30°C. A thick slurry will form.
Stir the suspension for 1-2 hours at 25-30°C, then cool to 0-5°C and maintain for 1 hour. Filter the solid under vacuum and wash with cold methanol (500 mL) followed by ethyl acetate (1 L).
Purification: Dry the wet solid in a vacuum oven at 50-55°C for 12-16 hours to constant weight to obtain this compound as a white to off-white crystalline solid. The typical yield ranges from 85-90% with a chemical purity of ≥99.5% by UPLC.
Robust analytical methods are essential for monitoring the synthesis of this compound and ensuring the final product quality complies with regulatory standards. Ultra Performance Liquid Chromatography (UPLC) has emerged as the primary analytical technique for in-process control and final quality assessment due to its high resolution, rapid analysis times, and excellent sensitivity for detecting low-level impurities. The optimized UPLC method employed for this compound analysis utilizes a reverse-phase C18 column (100 × 2.1 mm, 1.7 μm) maintained at 40°C, with a mobile phase consisting of 0.05% trifluoroacetic acid in water (Solvent A) and acetonitrile (Solvent B) in a gradient elution mode. The flow rate is typically set at 0.3 mL/min with detection at 210 nm, providing baseline separation of this compound from its potential impurities within a 15-minute runtime [3].
For structural confirmation of the API and identification of unknown impurities, LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy are indispensable tools. The structural characterization of this compound and its related substances relies on interpreting fragmentation patterns in mass spectrometry and comprehensive NMR analysis (including 1H, 13C, 19F, and 15N where applicable). These techniques have been instrumental in identifying common impurities such as des-fluoro analogs, hydrolyzed oxadiazole rings, and dimeric species that may form during the synthesis. The implementation of these analytical methods enables real-time process control and facilitates the development of effective purification strategies to minimize impurities to levels acceptable according to ICH guidelines [3].
Table 2: Analytical Techniques for this compound Characterization
| Analytical Technique | Application | Key Parameters | Acceptance Criteria |
|---|---|---|---|
| UPLC/PDA | Purity assessment, impurity profiling | C18 column, gradient elution with TFA/ACN, 210 nm | Purity ≥99.5%, individual unknown impurity ≤0.10% |
| LC-MS/MS | Impurity identification, structural elucidation | Electrospray ionization, positive mode | Molecular weight confirmation, fragmentation pattern matching |
| NMR Spectroscopy | Structural confirmation, stereochemistry | 1H (500 MHz), 13C (125 MHz), DMSO-d6 | Chemical shift consistency with reference spectrum |
| KF Titration | Water content determination | Volumetric titration | Water content ≤0.5% |
| ICP-MS | Potassium content and heavy metals | Mass spectrometry | Potassium: 8.5-9.5%, Heavy metals: ≤10 ppm |
The synthetic pathway for this compound can be effectively visualized to enhance understanding of the sequential transformations and key intermediates. The following workflow diagram illustrates the optimized synthetic route from 2-amino-2-methylpropanenitrile hydrochloride to the final API, highlighting critical reaction steps and process controls:
This synthetic workflow illustrates the convergent strategy employed in the optimized synthesis of this compound, emphasizing the sequential construction of the molecular framework from two key intermediates. The pathway begins with the transformation of 2-amino-2-methylpropanenitrile hydrochloride into the pyrimidinone core, followed by coupling with the 1,3,4-oxadiazole moiety. Critical control points are strategically placed at stages where impurity formation is most likely, particularly during the oxadiazole coupling and final salt formation. The implementation of this controlled synthetic sequence enables the production of this compound with consistent physicochemical properties and minimizes the requirement for extensive purification at the final stage, thereby improving overall process efficiency and yield.
The optimized synthesis of this compound detailed in these application notes demonstrates significant improvements over earlier reported methods through the implementation of a facile synthetic route, rigorous impurity control strategies, and robust analytical monitoring. The convergent approach utilizing commercially accessible starting materials, coupled with well-defined reaction parameters and purification techniques, enables the consistent production of high-quality API that meets stringent regulatory requirements. The integration of modern analytical technologies throughout the process provides comprehensive quality assurance and facilitates rapid intervention when process deviations occur.
For researchers and pharmaceutical manufacturers, these protocols offer practical guidance for the development and scale-up of this compound synthesis. The methodologies emphasize process efficiency, cost-effectiveness, and environmental sustainability while maintaining focus on the critical quality attributes of the final drug substance. As the demand for this essential antiretroviral continues to grow globally, particularly in resource-limited settings, the availability of optimized synthetic processes will play a crucial role in ensuring reliable access to affordable, high-quality medication for patients living with HIV/AIDS.
The synthesis of Raltegravir Potassium, as outlined in a patent, involves a multi-step process. The key steps and their objectives are summarized in the workflow below.
The table below summarizes the reaction conditions and parameters described in the patent for the key synthetic steps [1].
| Step | Key Reagents & Catalysts | Solvents | Temperature Range | Key Observations / Notes |
|---|---|---|---|---|
| Alkylation | Methylating agent (e.g., methyl iodide), Base (e.g., KOH, NaOH) | DMF, DMSO, Acetonitrile, Toluene | 0°C to the reflux temperature | The base can be an alkali metal hydroxide. The reaction is carried out in a polar aprotic solvent [1]. |
| Hydrolysis | Inorganic base (e.g., KOH, NaOH) | Methanol, Ethanol, Water, or mixtures | 25°C to 80°C | The process produces a compound of Formula-V [1]. |
| Amidation | 4-Fluorobenzylamine, Condensing agent | Dichloromethane, DMF, Toluene, Ethyl acetate | 0°C to the reflux temperature | The step involves reacting the hydrolysis product with 4-fluorobenzylamine to form the amide linkage [1]. |
| Salt Formation | Potassium hydroxide (KOH) | Methanol, Ethanol, Water, Acetone, or mixtures | 0°C to 35°C | This final step yields the pure this compound salt [1]. |
A significant challenge in creating a detailed protocol is that the available information is primarily from a patent [1]. Patents often protect intellectual property by omitting specific, optimized laboratory-scale details.
To develop the comprehensive application notes you require, I suggest the following steps:
This compound is an HIV integrase strand transfer inhibitor (INSTI) that has become a cornerstone in antiretroviral therapy for HIV-1 infection. As a potent antiretroviral agent, it is commonly administered in combination with other drugs such as lamivudine as part of fully suppressive regimens [1]. The critical need for therapeutic drug monitoring (TDM) of antiretrovirals has driven the development of sophisticated analytical methods to ensure optimal dosing, patient adherence, and treatment efficacy while minimizing adverse effects. Ultra-Performance Liquid Chromatography (UPLC) coupled with various detection systems has emerged as a powerful analytical platform for the quantification of raltegravir in both pharmaceutical dosage forms and biological samples, offering significant advantages in analysis speed, resolution, and solvent consumption compared to traditional HPLC methods [2].
The chemical complexity of this compound, officially designated as N-[(4-fluorophenyl) methyl]-1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxamide mono potassium salt, necessitates robust analytical techniques capable of separating it from degradation products and metabolites [2]. Furthermore, the narrow therapeutic index of antiretroviral drugs and the significant interindividual variability in pharmacokinetics highlighted in recent studies underscore the importance of reliable monitoring methods [3]. This document provides comprehensive application notes and detailed experimental protocols for UPLC-based analysis of this compound to support pharmaceutical analysis, therapeutic drug monitoring, and pharmacokinetic studies.
The analysis of this compound in pharmaceutical dosage forms requires methods that can simultaneously quantify the active pharmaceutical ingredient while detecting potential impurities and degradation products. A stability-indicating UPLC method has been developed for the simultaneous analysis of raltegravir and lamivudine in combined dosage forms, addressing the growing demand for this FDA-approved pharmaceutical combo in the global market [2]. This method employs an Acquity UPLC System with a BEH C18 column (100 mm × 2.1 mm, 1.7 μm) and a mobile phase consisting of 10 mM potassium dihydrogen phosphate buffer (pH 3.5) and acetonitrile in a gradient elution mode [2]. The detection wavelength is set at 240 nm, providing optimal sensitivity for both compounds with a total run time of less than 5 minutes, significantly reducing analysis time and cost compared to conventional HPLC methods while maintaining excellent resolution [2].
For the analysis of this compound as a single active pharmaceutical ingredient, an isocratic reverse-phase UPLC method has been developed and validated [4]. This method utilizes a mixture of sodium perchlorate (0.2g in 1000mL of water, pH 2.5±0.05 with perchloric acid) and acetonitrile in the ratio of 65:35 (v/v) as the mobile phase, with a flow rate of 0.3 mL/minute [4]. The method demonstrates excellent specificity by achieving complete separation of raltegravir from all known and unknown impurities, making it suitable for both assay determination and impurity profiling in drug substance and drug product analyses. The chromatographic efficiency of this method is evidenced by the homogeneous raltegravir peak with minimal tailing, confirming optimal interaction with the stationary phase under the developed conditions [4].
For the quantification of raltegravir in biological matrices, UPLC coupled with tandem mass spectrometry (MS/MS) offers the requisite sensitivity and selectivity for therapeutic drug monitoring and pharmacokinetic studies. A validated UPLC-MS/MS method for the quantitative analysis of raltegravir in human plasma samples employs liquid-liquid extraction followed by evaporation to dryness and reconstitution in mobile phase [5]. The chromatographic separation is achieved on an AQUITY UPLC C18 column with an isocratic mobile phase consisting of water containing 0.1% formic acid and acetonitrile containing 0.1% formic acid (50:50 vol/vol) [5]. The detection is performed on a triple quadrupole tandem mass spectrometer using multiple reaction monitoring (MRM) via an electrospray ionization source with positive ionization mode, enabling completion of a single chromatographic run within 1 minute [5].
A more comprehensive UPLC-MS/MS method has been developed for the simultaneous quantification of raltegravir along with 14 other antiretroviral agents, including elvitegravir, maraviroc, etravirine, and tenofovir [6]. This method involves a simple protein precipitation of plasma aliquots (100 μL) with methanol and acetonitrile after the addition of deuterated internal standards [6]. All compounds elute within a 4.2-minute run time, demonstrating the method's efficiency for high-throughput therapeutic drug monitoring in clinical settings. The method has been thoroughly validated according to international guidelines, with correlation coefficients (r²) higher than 0.997 across the therapeutic concentration ranges for all analytes [6]. The ability to monitor multiple antiretrovirals simultaneously is particularly valuable for patients on combination therapy, allowing for comprehensive pharmacokinetic assessment with minimal sample volume and analysis time.
UPLC methods for this compound analysis have been extensively validated according to ICH guidelines to ensure reliability, accuracy, and reproducibility for intended applications [2] [4]. The validation parameters comprehensively assess method performance using established criteria for acceptance.
Table 1: Validation Parameters for UPLC Methods of this compound
| Validation Parameter | Experimental Approach | Acceptance Criteria | Reference Method |
|---|---|---|---|
| Accuracy (Recovery) | Spiked recovery at 50%, 100%, 150% levels | Recovery: 98-102% | [2] |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) | CV < 2% | [2] [4] |
| Specificity | Resolution from degradation products and placebo | No interference from blank | [2] |
| Linearity | Calibration curves with 5-7 concentration points | r² > 0.995 | [2] [5] |
| Range | 80-120% of target concentration | Meets accuracy and precision criteria | [2] |
| Detection Limit (LOD) | Signal-to-noise ratio of 3:1 | - | [4] |
| Quantitation Limit (LOQ) | Signal-to-noise ratio of 10:1 | - | [4] |
| Robustness | Deliberate variations in flow rate, temperature, mobile phase | System suitability parameters within limits | [2] |
For UPLC-MS/MS methods analyzing raltegravir in human plasma, additional validation parameters include matrix effect evaluation and extraction recovery [5] [6]. The precision for these methods demonstrates intra- and inter-day coefficients of variation ranging from 2.4% to 11.2%, with inaccuracy (percent of relative standard deviation) ranging from 2.5% to 12.9% across the analytical range of 5-2560 ng/mL [5]. The mean recovery value of raltegravir from human plasma is approximately 80%, with no significant matrix effect observed, confirming the method's reliability for therapeutic drug monitoring [5].
System suitability tests are essential to verify that the chromatographic system is adequate for the intended analysis. For the pharmaceutical dosage form method, system suitability parameters include theoretical plates (not less than 2000), tailing factor (not more than 2.0), and repeatability (%RSD not more than 2.0) [2] [4]. These parameters ensure that the method provides adequate efficiency, symmetry, and precision for reliable quantification. The relative standard deviation for peak areas from six replicate injections of standard solutions should not exceed 2.0%, confirming the instrument's performance stability throughout the analytical sequence [2].
The following workflow diagram illustrates the complete analytical procedure for pharmaceutical dosage forms:
Forced degradation studies, also known as stress testing, are conducted to demonstrate the stability-indicating capability of the analytical method and to understand the degradation behavior of this compound under various stress conditions [2] [4]. These studies provide critical information about the intrinsic stability of the molecule and help in establishing appropriate storage conditions and shelf life for pharmaceutical formulations. The forced degradation protocol subjects the drug substance to hydrolytic conditions (acid and base), oxidative stress, photolytic stress, and thermal stress as per ICH guidelines Q1A(R2) and Q1B [2].
This compound shows significant degradation under acid, base, and oxidative stress conditions, while it remains relatively stable under photolytic and thermal stress [4]. The mass balance for forced degradation studies should be close to 99.2%, demonstrating that all degradation products are accounted for and that the method effectively separates the parent compound from its degradation products [4]. The stress samples are assayed against a qualified reference standard, and the percentage degradation is calculated for each stress condition. The method should demonstrate specificity by achieving baseline separation of all degradation products from the main peak, confirming its stability-indicating capability [2] [4].
The following diagram illustrates the forced degradation study workflow and the typical degradation behavior of this compound under various stress conditions:
Before accepting analytical results, system suitability tests must meet predefined acceptance criteria. For the UPLC method of pharmaceutical dosage forms, these criteria include: theoretical plate count (not less than 2000 for raltegravir peak), tailing factor (not more than 2.0), and repeatability (%RSD not more than 2.0 for six replicate injections) [2] [4]. For the UPLC-MS/MS method, the retention time reproducibility should have %RSD less than 2%, and the ion ratio between qualifier and quantifier transitions should be within ±25% of the mean value for calibration standards [5].
For pharmaceutical dosage forms, the assay content is calculated using the external standard method by comparing the peak areas of sample solutions with those of standard solutions of known concentration:
% Assay = (A_{sample}/A_{standard}) × (C_{standard}/C_{sample}) × 100
Where A_{sample} and A_{standard} are the peak areas of raltegravir in sample and standard solutions, respectively, and C_{standard} and C_{sample} are the concentrations of standard and test solutions, respectively. The acceptance criteria for pharmaceutical dosage forms is typically 90-110% of the labeled claim [2].
For plasma analysis, the peak area ratio (analyte to internal standard) is used to calculate concentrations from the calibration curve using weighted (1/x²) linear regression [5]. The calibration curve should have a correlation coefficient (r²) greater than 0.995, and back-calculated concentrations of calibration standards should be within ±15% of nominal values (±20% at LLOQ) [5] [6].
For forced degradation studies, the percentage degradation is calculated for each stress condition using the formula:
% Degradation = [(A_{untreated} - A_{treated}) / A_{untreated}] × 100
Where A_{untreated} is the peak area of raltegravir in the untreated control solution, and A_{treated} is the peak area of raltegravir in the stress-treated solution. The mass balance is calculated to ensure that the total of raltegravir and all degradation products accounts for approximately 100% of the initial drug content, confirming that no degradation products have been overlooked [4].
The UPLC and UPLC-MS/MS methods presented in this document provide robust, precise, and accurate analytical procedures for the quantification of this compound in pharmaceutical dosage forms and biological samples. These methods have been comprehensively validated according to ICH guidelines and demonstrate excellent performance characteristics for their intended applications [2] [5] [4]. The stability-indicating capability of the methods allows for monitoring of drug stability under various stress conditions, providing valuable information for formulation development and storage condition establishment [2] [4].
The speed and efficiency of UPLC technology significantly reduce analysis time and solvent consumption compared to conventional HPLC methods, making these methods suitable for high-throughput analysis in quality control laboratories and clinical settings [2] [6]. The application of these methods to therapeutic drug monitoring can help optimize dosing regimens for individual patients, particularly important given the significant interindividual variability in raltegravir pharmacokinetics [3]. Furthermore, these methods can be applied to pharmacokinetic studies, bioequivalence assessments, and compliance monitoring in HIV-infected patients, contributing to improved therapeutic outcomes.
Raltegravir potassium, the first HIV integrase strand transfer inhibitor approved for pediatric use, represents a critical advancement in managing neonatal HIV infection. The granules for oral suspension formulation is particularly significant for neonatal populations (birth to 4 weeks), especially in light of increasing non-nucleoside reverse transcriptase inhibitor resistance globally. This formulation addresses the urgent need for age-appropriate antiretroviral formulations that can be used during the first weeks of life when options are extremely limited. The World Health Organization (WHO) now includes Raltegravir in its guidelines for first-line antiretroviral treatment in neonates, highlighting its importance in global health efforts to eliminate pediatric HIV transmission and improve early treatment outcomes [1].
The development of appropriate formulations for neonates presents unique challenges, including dosing precision, palatability, and administration feasibility in resource-limited settings. Raltegravir granules for oral suspension fulfill this need but require a multistep preparation process that must be executed correctly to ensure dosing accuracy and product stability. For researchers and pharmaceutical developers, understanding the physicochemical properties of this compound, particularly its polymorphic forms and their impact on solubility and bioavailability, is essential for formulation development. The Form 3 polymorph of this compound has demonstrated optimal characteristics for pharmaceutical development, making its preparation methodology particularly valuable for drug development professionals [1] [2].
The active component is This compound Form 3, a specific crystalline polymorph with optimized properties for suspension formulation. This polymorph exhibits enhanced aqueous solubility compared to the free base form, addressing the inherent poor solubility of Raltegravir and thereby improving its oral bioavailability in pediatric patients. The consistent formation of the Form 3 polymorph is critical to ensuring uniform dissolution characteristics and predictable pharmacokinetic profiles in neonatal and pediatric populations [2].
Table: Comprehensive Components of this compound Oral Suspension
| Component | Function | Concentration/Amount | Notes |
|---|---|---|---|
| This compound (Form 3) | Active pharmaceutical ingredient | 100 mg per single-use packet | Polymorph stability critical to performance |
| Water | Dispersion medium | 10 mL (2 teaspoons) | Must be potable water at room temperature |
| Granule base | Carrier system | q.s. | Composition proprietary; provides suspension stability |
The excipient system in the granule formulation is designed to achieve optimal suspension characteristics, ensuring uniform drug distribution during the administration period. The granule structure protects the active ingredient from degradation while facilitating rapid dispersion when hydrated. For research purposes, understanding the interactions between API and excipients is essential for potential formulation improvements or generic development [1] [3].
The synthesis of this compound Form 3 employs a streamlined process that offers advantages over previously documented methods:
Step 1: Solution Preparation
Step 2: Salt Formation
Step 3: Isolation and Drying
This optimized process eliminates cryogenic steps required in earlier methods (e.g., freeze-drying at -78°C) and reduces solvent complexity, making it more suitable for commercial-scale production while maintaining polymorphic purity.
For the end-user (healthcare workers or caregivers), the preparation of the oral suspension follows a specific protocol validated in clinical settings:
Table: Step-by-Step Clinical Preparation Guide
| Step | Action | Critical Parameters | Common Errors to Avoid |
|---|---|---|---|
| 1 | Open one granule packet, pour contents into provided mixing cup | Ensure packet is fully emptied | No tearing of packet; complete transfer |
| 2 | Add exactly 10 mL (2 teaspoons) of water to the cup | Use accurate measurement | Do not exceed or reduce volume |
| 3 | Gently swirl contents for 45 seconds | Precise timing; gentle motion | Avoid vigorous shaking; insufficient mixing |
| 4 | Allow suspension to stand for drug dissolution | Visual inspection for complete dispersion | Do not proceed if clumping observed |
| 5 | Draw prescribed dose into oral syringe | Use provided syringe; precise volume measurement | Incorrect volume selection |
| 6 | Administer within 30 minutes of preparation | Strict adherence to time window | Administration beyond 30 minutes |
Validation Data: Clinical studies in low-resource settings demonstrated that with appropriate training, preparation time decreased from a median of 7.95 minutes (IQR: 4.55-10) initially to 7.48 minutes (IQR: 5.59-8.53) after 5-7 days of practice. The average number of errors per participant significantly reduced from 2.5 to 0.87 (p=0.023) with repeated practice, demonstrating the learnability of the process even for caregivers with varying education levels [1].
Diagram 1: Clinical preparation workflow for this compound oral suspension, highlighting critical time and technique requirements
Table: Precision Dosing Guide for Neonatal and Pediatric Populations
| Age Group | Weight Bracket | Dosage Regimen | Volume of 10 mg/mL Suspension | Administration Frequency |
|---|---|---|---|---|
| Birth to 1 week | 2 to <3 kg | 4 mg | 0.4 mL | Once daily |
| 3 to <4 kg | 5 mg | 0.5 mL | Once daily | |
| 4 to <5 kg | 7 mg | 0.7 mL | Once daily | |
| 1 to 4 weeks | 2 to <3 kg | 8 mg | 0.8 mL | Twice daily |
| 3 to <4 kg | 10 mg | 1.0 mL | Twice daily | |
| 4 to <5 kg | 15 mg | 1.5 mL | Twice daily | |
| ≥4 weeks | 3 to <4 kg | 25 mg | 2.5 mL | Twice daily |
| 4 to <6 kg | 30 mg | 3.0 mL | Twice daily | |
| 6 to <8 kg | 40 mg | 4.0 mL | Twice daily | |
| 8 to <10 kg | 60 mg | 6.0 mL | Twice daily | |
| 10 to <14 kg | 80 mg | 8.0 mL | Twice daily | |
| 14 to <20 kg | 100 mg | 10.0 mL | Twice daily |
Special Considerations: For neonates whose mothers received Raltegravir 2-24 hours before delivery, the first dose should be administered between 24-48 hours after birth to ensure optimal systemic concentrations. The oral suspension is not recommended for preterm neonates or those weighing less than 2 kg due to limited pharmacokinetic data in this population [4].
Diagram 2: Systematic approach to dosing determination and administration of this compound suspension in pediatric patients
The chemical stability of Raltegravir in the prepared suspension is limited to 30 minutes after reconstitution, necessitating strict adherence to the administration window. This limitation is primarily due to the potential for degredation products formation and taste deterioration, which can impact both efficacy and patient compliance in pediatric populations. The granules in their unopened foil packets maintain stability when stored at 20-25°C (68-77°F), with excursions permitted between 15-30°C (59-86°F) [3] [4].
Critical stability considerations for researchers and developers include:
For pharmaceutical developers, several critical quality attributes must be monitored throughout development and manufacturing:
The prepared this compound Form 3 should be characterized by:
Clinical studies have demonstrated that with proper training using visual aids and hands-on practice, healthcare workers and caregivers can achieve high preparation accuracy (>90% compliance with all steps) despite initial challenges with the multistep process. This highlights the importance of user-centered design in pharmaceutical development for pediatric formulations destined for diverse healthcare settings [1] [2].
Raltegravir potassium (brand names Isentress, Isentress HD) represents the first integrase strand transfer inhibitor (INSTI) approved for clinical use against HIV-1 infection. As an antiretroviral agent, raltegravir targets the HIV integrase enzyme, effectively blocking the strand transfer step of viral DNA integration into the host genome—a critical process in the HIV replication cycle. This unique mechanism differentiates it from other antiretroviral classes such as nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), and protease inhibitors (PIs). Raltegravir is utilized in both treatment-naïve and treatment-experienced individuals and has applications in occupational and non-occupational post-exposure prophylaxis (PEP). Its efficacy, safety profile, and distinct resistance patterns have established it as a valuable component in the antiretroviral arsenal since its initial approval.
The pharmacological profile of raltegravir is characterized by UGT1A1-mediated glucuronidation as its primary metabolic pathway, with minimal renal excretion of unchanged drug. This metabolic profile offers advantages in patients with renal impairment, as no dose adjustment is required for any degree of renal dysfunction. However, coadministration with strong inducers of UGT1A1 (e.g., rifampin) necessitates dose modifications to maintain therapeutic efficacy. Raltegravir demonstrates linear pharmacokinetics and can be administered without regard to food, enhancing patient adherence. The drug is available in multiple formulations including film-coated tablets (400 mg, 600 mg), chewable tablets (25 mg, 100 mg), and powder for oral suspension (100 mg/packet), allowing for flexible dosing across diverse patient populations from neonates to adults.
| Population | Indication | Recommended Dosage | Formulation | Duration |
|---|---|---|---|---|
| Adults | Treatment-naïve or virologically suppressed | 400 mg twice daily OR 1200 mg once daily | Film-coated tablets | Continuous |
| Adults | Treatment-experienced | 400 mg twice daily | Film-coated tablets | Continuous |
| Adults | Occupational PEP | 400 mg twice daily + 2 NRTIs | Film-coated tablets | 28 days |
| Adults | Non-occupational PEP | 400 mg twice daily + other ARVs | Film-coated tablets | 28 days |
| Pediatrics | ≥4 weeks, 3-<20 kg | Weight-based (approx. 6 mg/kg/dose) twice daily | Oral suspension or chewable tablets | Continuous |
| Pediatrics | ≥25 kg | 400 mg twice daily | Film-coated tablets | Continuous |
| Neonates | Birth to 1 week | Approx. 1.5 mg/kg once daily | Oral suspension | Continuous |
| Neonates | 1-4 weeks | Approx. 3 mg/kg twice daily | Oral suspension | Continuous |
Pediatric Dosing requires particular attention to formulation selection and weight-based calculations. For neonates weighing ≥2 kg, the oral suspension is recommended with once-daily dosing during the first week of life (approximately 1.5 mg/kg) transitioning to twice-daily dosing (approximately 3 mg/kg) from 1-4 weeks of age. This adjustment accounts for the developmental maturation of UGT1A1 enzyme activity, which increases substantially during the first 4-6 weeks of life. If the mother received raltegravir within 2-24 hours before delivery, the neonate's first dose should be delayed until 24-48 hours after birth to prevent potential overexposure. For children ≥4 weeks of age weighing 3 to <20 kg, either oral suspension or chewable tablets may be used, with dosing based on approximately 6 mg/kg twice daily. The maximum recommended dose is 100 mg twice daily for oral suspension and 300 mg twice daily for chewable tablets. Film-coated tablets may be used in children weighing ≥25 kg who can swallow them whole.
Patients with Hepatic Impairment require careful consideration of raltegravir formulation. For those with mild-to-moderate hepatic impairment (Child-Pugh A and B), no dose adjustment is necessary when using the twice-daily 400 mg film-coated tablets or chewable tablets. However, the once-daily 600 mg film-coated tablets (Isentress HD) are not recommended in patients with any degree of hepatic impairment due to lack of studies in this population. For patients with severe hepatic impairment (Child-Pugh C), no specific dosage recommendations can be provided due to insufficient data. No renal dose adjustment is required for any degree of renal dysfunction, including those requiring hemodialysis, though administration should be scheduled after dialysis sessions when possible since the dialyzability of raltegravir remains unknown.
Raltegravir exhibits a generally favorable drug interaction profile, though several clinically significant interactions warrant attention. Coadministration with rifampin, a potent UGT1A1 inducer, necessitates increased raltegravir dosing to 800 mg twice daily in adults to compensate for reduced plasma concentrations. However, rifampin should not be coadministered with once-daily raltegravir HD tablets. Aluminum- and magnesium-containing antacids may reduce raltegravir plasma concentrations and should not be coadministered; separation of administration does not adequately prevent this interaction. Additionally, calcium carbonate antacids should be avoided with once-daily raltegravir HD dosing. When coadministered with tipranavir/ritonavir or etravirine, once-daily raltegravir HD is not recommended, though standard twice-daily dosing may be continued. Atazanavir, a UGT1A1 inhibitor, may increase raltegravir concentrations, though no dose adjustment is necessary when using twice-daily regimens.
Resistance to raltegravir emerges through three primary mutational pathways, characterized by signature mutations: N155H, Q148R/H/K, and Y143R/C. These pathways are mutually exclusive, with each primary mutation typically occurring on distinct viral genomes. The amino acid residues involved are highly conserved across HIV subtypes and are located proximally to the integrase catalytic site. The N155H pathway frequently emerges initially but often becomes replaced by viruses from the Q148 or Y143 pathways, which demonstrate higher levels of resistance and potentially better viral fitness. Secondary mutations commonly accompany these primary changes: the Q148 pathway often pairs with G140A/S, while the Y143 pathway may include T97A and E92Q. The N155H pathway can associate with E92Q, T97A, G136R, or V151I. These secondary mutations typically enhance resistance levels and may compensate for reduced viral replicative capacity associated with primary resistance mutations.
The genetic barrier to raltegravir resistance is considered relatively low, as single mutations can confer significant reductions in susceptibility. This stands in contrast to protease inhibitors, which generally require accumulation of multiple mutations for high-level resistance. Each primary resistance pathway demonstrates distinct cross-resistance profiles within the INSTI class, with Q148 pathway mutations typically conferring the broadest cross-resistance to other integrase inhibitors. The dynamic evolution of resistance patterns during continued virological failure underscores the importance of timely genotype testing when raltegravir treatment failure is suspected.
Figure 1: Evolution of HIV Resistance to Raltegravir. Three mutually exclusive primary resistance pathways emerge under selective pressure, each with characteristic secondary mutations that enhance resistance and potentially compensate for fitness costs.
| Primary Pathway | Secondary Mutations | Resistance Level | Impact on Viral Fitness | Cross-Resistance to Other INSTIs |
|---|---|---|---|---|
| N155H | L74M, E92Q, T97A, G136R, V151I | Moderate | Variable | Moderate |
| Q148R/H/K | E138A/K, G140A/S | High | Mild reduction | Extensive |
| Y143R/C | L74A/I, E92Q, T97A, I203M, S230R | High | Mild reduction | Extensive |
| Occasional Polymorphisms | H51Y, T66I, V72I, L74A/I, S119R/G/P/T, T125A/K | Variable | Minimal to moderate | Variable |
Specimen Collection and Processing: Collect 5-10 mL of EDTA-anticoagulated blood from patients experiencing virological failure (HIV RNA >1000 copies/mL) while on raltegravir-based therapy. Process within 6 hours of collection by centrifugation at 800-1600 × g for 20 minutes. Store plasma at -80°C until analysis. For genotype testing, ensure viral load is >500-1000 copies/mL to obtain reliable amplification.
Genotypic Resistance Testing: Extract viral RNA from patient plasma using commercially available kits. Amplify the integrase region using RT-PCR with primers: forward 5'-TTAAAAATCTGAAAATGTGGAAAAT-3' and reverse 5'-CCTGCAAAAATTTTCAGTATCTGC-3'. Sequence the amplified product using bidirectional Sanger sequencing or next-generation sequencing platforms. Analyze sequences using validated interpretation systems (Stanford HIVdb, ANRS) to identify resistance-associated mutations.
Phenotypic Resistance Assay: Clone the amplified integrase region into indicator HIV vectors using restriction sites (e.g., BamHI, XhoI). Transect recombinant vectors into susceptible cell lines (MT-4, TZM-bl). Determine IC50 values using serial raltegravir dilutions. Calculate fold-change in susceptibility compared to wild-type reference strain. Interpret results using clinically established cutoffs: susceptible (<2-fold change), potential low-level resistance (2-5 fold), resistance (5-10 fold), high-level resistance (>10-fold).
Data Interpretation and Reporting: Integrate genotypic and phenotypic results with clinical history. Report primary and secondary mutations, fold-change in susceptibility, and potential cross-resistance to other INSTIs. Provide guidance on regimen optimization based on resistance profile and remaining active drugs from other classes.
Raltegravir demonstrates robust antiviral efficacy across diverse patient populations. In treatment-naïve individuals, raltegravir 400 mg twice daily achieved viral suppression (HIV RNA <50 copies/mL) in 86.2% of patients at 24 weeks, maintained at 67.7% using the more stringent <50 copies/mL threshold according to real-world evidence [6]. For treatment-experienced patients with multidrug-resistant virus, raltegravir with optimized background therapy resulted in virological suppression in 84.8% of patients from week 24 onward using a <200 copies/mL threshold, and 71.0% using <50 copies/mL threshold. These findings establish non-inferiority compared to traditional triple-therapy regimens while offering potential advantages in tolerability and convenience.
The simplified dual therapy approach with raltegravir plus a boosted protease inhibitor has demonstrated comparable efficacy to standard triple therapy in meta-analyses of randomized controlled trials. At 48 weeks, viral suppression rates were 79% for dual therapy versus 78% for triple therapy, with comparable maintenance of suppression at 96 weeks (74% vs 71%, respectively) [7]. Additionally, raltegravir-based dual therapy demonstrated significantly higher CD4 cell counts at both 48 and 96 weeks compared to triple therapy, suggesting potential immunologic advantages. Adherence was better in the dual therapy group, likely attributable to reduced pill burden and improved tolerability profiles.
Raltegravir is generally well-tolerated with a favorable safety profile. The most commonly reported adverse events include nausea (4%), diarrhea (3%), headache (4%), and fever (3%). Creatine phosphokinase (CPK) elevation has been observed, with rare cases of rhabdomyolysis and muscle weakness reported. Hypersensitivity reactions including Stevens-Johnson syndrome and toxic epidermal necrolysis have been reported in post-marketing experience, though these are rare. Insomnia (2%) and dizziness (1%) represent the most frequently reported neuropsychiatric effects.
Raltegravir exhibits fewer drug-drug interactions compared to antiretrovirals metabolized through cytochrome P450 pathways, though significant interactions occur with UGT1A1 inducers and cation-containing products. The chewable tablet formulation contains phenylalanine (0.05 mg and 0.1 mg for 25 mg and 100 mg tablets, respectively), necessitating caution in patients with phenylketonuria. No significant laboratory abnormalities have been consistently associated with raltegravir therapy, contributing to its favorable tolerability profile in long-term management.
Study Design Considerations: For phase III clinical trials evaluating raltegravir-containing regimens, implement a randomized, double-blind, active-controlled design with non-inferiority margins predetermined. Stratify randomization based on baseline viral load (>100,000 vs ≤100,000 copies/mL) and prior treatment history. Include both treatment-naïve and treatment-experienced populations when appropriate.
Endpoint Selection and Assessment: Define primary endpoint as proportion of patients achieving HIV RNA <50 copies/mL at week 48 using the FDA Snapshot algorithm. Secondary endpoints should include: change from baseline in CD4+ cell count, proportion with HIV RNA <50 copies/mL at week 96, time to virological suppression, time to loss of virological response, emergence of resistance mutations, and safety parameters.
Monitoring Schedule and Procedures: Schedule study visits at baseline, weeks 4, 8, 16, 24, 36, 48, and every 12 weeks thereafter. At each visit, collect plasma for HIV RNA quantification (using FDA-approved assays with lower limit of detection ≤50 copies/mL), perform CD4+ cell count measurements, conduct physical examination, and document adverse events using standardized grading criteria (DAIDS Table for Grading Adult and Pediatric Adverse Events). Store plasma samples at -80°C at predetermined timepoints for potential retrospective analysis.
Resistance Monitoring Protocol: Perform genotypic resistance testing for all patients meeting confirmed virological failure criteria (HIV RNA >200 copies/mL after initial suppression or >1 log10 rebound from nadir). For patients discontinuing due to virological failure, attempt to obtain resistance testing at time of discontinuation. Utilize central laboratories with validated genotypic and phenotypic resistance assays.
Bioanalytical Method: Develop and validate a sensitive HPLC-MS/MS method for raltegravir quantification in plasma. Prepare standards in the range of 5-5000 ng/mL using appropriate internal standards (e.g., stable isotope-labeled raltegravir). Maintain precision within 15% CV and accuracy within 15% of nominal concentrations.
Sampling Strategy: For intensive pharmacokinetic profiles, collect blood samples pre-dose and at 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours post-dose (adjust for dosing regimen). For sparse sampling, utilize population pharmacokinetic approaches with samples collected at random times relative to dosing. Process samples within 6 hours by centrifugation at 4°C, 1500 × g for 15 minutes, and store plasma at -80°C until analysis.
Parameter Calculation: Calculate key pharmacokinetic parameters including AUC0-τ (area under the concentration-time curve over dosing interval), Cmax (maximum concentration), Cτ (trough concentration), Tmax (time to Cmax), and apparent oral clearance. Compare exposures to established efficacy thresholds (e.g., geometric mean AUC and Cτ values associated with virological response).
Special Population Assessments: Evaluate pharmacokinetics in pediatric populations, patients with hepatic impairment (Child-Pugh A, B, C), and those with renal impairment (including end-stage renal disease on hemodialysis). Assess drug-drug interaction potential with common co-medications using dedicated interaction studies.
Figure 2: Clinical Trial Design and Monitoring Workflow for Raltegravir-Containing Regimens. Comprehensive assessment includes scheduled monitoring visits, pharmacokinetic substudies, and resistance testing at virologic failure.
Raltegravir received initial FDA approval in 2007 for treatment-experienced adults with multidrug-resistant HIV-1 infection, with subsequent expansions to include treatment-naïve adults (2009), pediatric patients (2011), and once-daily dosing for specific populations (2017). The recommended dosage forms include film-coated tablets (400 mg, 600 mg), chewable tablets (25 mg, 100 mg), and oral suspension (100 mg/packet), with specific instructions regarding their non-interchangeability due to differential bioavailability profiles.
Formulation Considerations require particular attention in clinical practice. The chewable tablets and oral suspension demonstrate better bioavailability than film-coated tablets, necessitating distinct weight-based dosing regimens. The 100 mg chewable tablets are scored, allowing division into equal halves for precise dosing. For pediatric patients unable to chew tablets, the 25 mg chewable tablets may be crushed and administered with liquids (water, juice, or breast milk). The oral suspension requires preparation by mixing single-use packets with 10 mL of water, yielding a 10 mg/mL suspension that must be administered within 30 minutes of preparation.
Quality Control measures for manufacturing include strict control of moisture content, particularly for chewable tablets which are hygroscopic and require storage with desiccant. Stability studies support storage at 20-25°C (68-77°F) with excursions permitted between 15-30°C (59-86°F). Bioequivalence studies between formulations demonstrate differences in exposure, supporting the recommendation against substitution between formulations.
This compound remains a foundational component of antiretroviral therapy nearly two decades after its introduction, maintaining relevance through its unique mechanism of action, favorable safety profile, and demonstrated efficacy across diverse patient populations. The comprehensive understanding of its resistance patterns, refined dosing strategies for special populations, and established role in both treatment and prevention contexts support its continued value in the HIV therapeutic arsenal. Ongoing research continues to explore novel applications including dual therapy regimens and special population usage, while real-world evidence accumulates to complement findings from controlled clinical trials. As the first integrase inhibitor approved, raltegravir established a precedent for this drug class and continues to inform the development of subsequent INSTIs.
The primary goal of PEP is to prevent the establishment of a persistent HIV infection following a recent, high-risk exposure. Initiation must be urgent, and the regimen must be completed in full to ensure efficacy [1] [2].
Table 1: Preferred PEP Regimen Including Raltegravir for Adults and Adolescents
| Drug Component | Dose | Frequency |
|---|---|---|
| Tenofovir disoproxil fumarate (TDF) | 300 mg | Once daily |
| Emtricitabine (F) | 200 mg | Once daily |
| Raltegravir (RAL) | 400 mg | Twice daily |
Table 2: Essential Baseline Assessments Before PEP Initiation [1]
| Assessment | Purpose |
|---|---|
| Rapid HIV Antigen/Antibody Test | Rule out established HIV infection. Do not use oral fluid tests. |
| Pregnancy Test | For individuals of childbearing potential; guide risk-benefit discussion. |
| Blood Urea Nitrogen (BUN)/Creatinine | Assess renal function (TDF can affect renal function). |
| Serum Liver Enzymes | Establish baseline liver function. |
| Hepatitis B (HBV) Serology | Test for HBsAg, surface antibody, and core antibody. |
| Hepatitis C (HCV) Antibody Test | Establish baseline HCV status. |
| STI Screening (Chlamydia, Gonorrhea, Syphilis) | Test at all sites of potential exposure due to shared risk factors. |
Precise dosing is critical for the success of PEP. The following protocol details the administration of raltegravir across different patient populations.
Table 3: Raltegravir Dosing for Pediatric PEP (≥4 weeks of age)
| Weight | Formulation | Dose | Frequency |
|---|---|---|---|
| 3 to <6 kg | Chewable Tablets | 25 mg | Twice daily |
| 6 to <10 kg | Chewable Tablets | 50 mg | Twice daily |
| 10 to <14 kg | Chewable Tablets | 75 mg | Twice daily |
| 14 to <20 kg | Chewable Tablets | 100 mg | Twice daily |
| 20 to <28 kg | Chewable Tablets | 150 mg | Twice daily |
| 28 to <40 kg | Chewable Tablets | 200 mg | Twice daily |
| ≥40 kg | Chewable Tablets | 300 mg | Twice daily |
| ≥25 kg | Film-Coated Tablets | 400 mg | Twice daily |
The inclusion of raltegravir in PEP regimens is supported by virological, pharmacokinetic, and clinical evidence.
The following diagram outlines the critical steps and decision points in the clinical management of a potential HIV exposure, from initial presentation to follow-up.
Raltegravir is a well-established and effective component of HIV PEP regimens. Its use is supported by a strong virological rationale, a good safety profile, and clear clinical protocols. While treatment guidelines evolve to include newer integrase inhibitors, the foundational principles of rapid initiation, a complete 28-day course, and comprehensive patient support remain paramount for successful HIV post-exposure prophylaxis.
Raltegravir is indicated for postexposure prophylaxis of HIV infection following occupational exposure in healthcare personnel and others exposed via percutaneous injury or mucous membrane contact with potentially infectious fluids [1]. The rationale for using PEP is based on the window of opportunity to prevent establishment of chronic HIV infection after exposure, with raltegravir providing rapid viral suppression [2].
The preferred regimen consists of raltegravir 400mg twice daily combined with two NRTIs (tenofovir disoproxil fumarate + emtricitabine) [1] [3]. Therapy should be initiated as soon as possible, preferably within hours of exposure, and continued for 4 weeks [1].
Table 1: Raltegravir Dosing for Occupational HIV PEP
| Population | Formulation | Dosage | Frequency | Duration |
|---|---|---|---|---|
| Adults | 400mg film-coated tablets | 400mg | Twice daily | 4 weeks |
| Adults unable to swallow tablets | 100mg chewable tablets | 300mg (three 100mg tablets) | Twice daily | 4 weeks |
A prospective, open-label, controlled study demonstrated that a raltegravir-containing PEP regimen had a high completion rate and was well tolerated. The study reported significantly fewer gastrointestinal side effects compared to a protease inhibitor-based regimen [3].
Table 2: Clinical Evidence for Raltegravir in PEP
| Study Design | Participants | Comparator | Completion Rate | Key Findings |
|---|---|---|---|---|
| Prospective, randomized, open-label | 16 healthcare workers | Lopinavir/ritonavir + Truvada | High completion in both arms | Significantly fewer GI side effects with raltegravir (p=0.035 for diarrhea) |
| Observational | Historical controls | Zidovudine-based PEP | N/A | Raltegravir regimens better tolerated with fewer discontinuations |
Raltegravir is generally well tolerated with a favorable side effect profile. Common adverse effects include diarrhea, nausea, headache, and rash [1] [4]. Unlike some antiretrovirals, raltegravir does not adversely affect lipid profiles [4].
Raltegravir has relatively few drug interactions since it is metabolized primarily by UGT1A1 glucuronidation rather than cytochrome P450 enzymes [5]. However, several important interactions require attention:
Raltegravir is a HIV integrase strand transfer inhibitor that blocks the integration of viral DNA into the host genome [6]. It demonstrates rapid absorption with a median Tmax of approximately 1 hour in fasted state and biphasic elimination with a terminal half-life of 7-12 hours [5]. Protein binding is approximately 83%, and the drug is primarily eliminated through glucuronidation [5].
Raltegravir's interaction with efflux transporters can be evaluated using the following methodology adapted from published research [7]:
Materials:
Procedure:
Expected Results: Raltegravir does not significantly alter P-gp expression or functional activity in human lymphocytes, distinguishing it from some protease inhibitors and NNRTIs that induce P-gp [7].
This protocol evaluates raltegravir's cellular penetration and efflux transporter interactions:
Materials:
Procedure:
Interpretation: Raltegravir is a P-gp substrate but is not expected to induce P-gp expression at the blood-brain barrier, unlike some other antiretrovirals [8].
The following workflow diagrams illustrate the clinical decision pathway and pharmacological mechanisms of raltegravir in PEP:
The favorable drug interaction profile of raltegravir, particularly its lack of induction of efflux transporters like P-glycoprotein, makes it an excellent candidate for PEP regimens where patients may require concomitant medications [7] [8]. Future research should focus on:
Raltegravir potassium, marketed as Isentress, is a first-line HIV integrase strand transfer inhibitor (INSTI) used in combination with other antiretroviral agents for treating HIV-1 infection. The oral suspension formulation (100 mg granules per sachet) is specifically designed for pediatric populations, particularly neonates, infants, and young children who cannot swallow solid dosage forms. This formulation provides flexible weight-based dosing and is recommended for patients weighing between 2 kg and 20 kg [1] [2]. The granules for oral suspension and chewable tablets have not been studied in HIV-infected adolescents (12 to 18 years) or adults, highlighting their specialized pediatric application [2].
Raltegravir exhibits a relatively low genetic barrier to resistance, necessitating administration with two other active antiretroviral agents to minimize virological failure and resistance development [2]. Clinical studies have demonstrated that the oral suspension formulation is well-tolerated and shows favorable virologic and immunologic responses in pediatric populations, with one study reporting 87.5% of subjects achieving virologic success at Week 48 [3].
The this compound oral suspension formulation has the following composition characteristics:
| Component | Specification |
|---|---|
| Active ingredient | Raltegravir (as potassium) |
| Dosage form | Granules for oral suspension |
| Content per sachet | 100 mg raltegravir |
| Reconstituted concentration | 10 mg/mL |
| Known excipients per sachet | Up to 0.5 mg fructose, 1.5 mg sorbitol, 4.7 mg sucrose [2] |
The formulation includes excipients with specific functional roles in the pharmaceutical product. While the complete excipient list is proprietary, known components include fructose, sorbitol, and sucrose as sweetening agents, with the formulation potentially containing additional stabilizers, suspending agents, and flavor-masking compounds [2]. Researchers should note that the presence of these excipients with known effects should be considered during formulation development and stability testing.
Water Measurement: Using the provided dosing syringe, measure exactly 10 mL of water and transfer it to the mixing cup [1] [2].
Granule Transfer: Open a single-use sachet of ISENTRESS 100 mg granules for oral suspension and pour the entire contents into the water in the mixing cup [2].
Mixing Process: Tightly close the mixing cup and gently swirl for 45 seconds in a circular motion to mix the powder into a uniform suspension. Do not shake the mixture, as this may cause foaming or inconsistent distribution [1] [2].
Quality Check: After swirling, inspect the suspension. It should appear cloudy with no visible powder particles. If powder remains unmixed, continue gentle swirling until a uniform suspension is achieved [2].
Stability Consideration: Administer the suspension within 30 minutes of reconstitution to ensure dosage accuracy and stability [1].
For full-term neonates from birth to 4 weeks of age, the following weight-based dosing is recommended [1] [2]:
| Body Weight (kg) | Dosing Schedule | Volume (Dose) |
|---|---|---|
| 2 to <3 kg | Once daily (Birth to 1 Week) | 0.4 mL (4 mg) once daily |
| 3 to <4 kg | Once daily (Birth to 1 Week) | 0.5 mL (5 mg) once daily |
| 4 to <5 kg | Once daily (Birth to 1 Week) | 0.7 mL (7 mg) once daily |
| 2 to <3 kg | Twice daily (1 to 4 Weeks) | 0.8 mL (8 mg) twice daily |
| 3 to <4 kg | Twice daily (1 to 4 Weeks) | 1.0 mL (10 mg) twice daily |
| 4 to <5 kg | Twice daily (1 to 4 Weeks) | 1.5 mL (15 mg) twice daily |
Critical Note: If the mother has taken ISENTRESS or ISENTRESS HD 2-24 hours before delivery, the neonate's first dose should be administered between 24-48 hours after birth [1] [2].
For pediatric patients at least 4 weeks of age and weighing between 3 kg and 20 kg, the following weight-based dosing is recommended [1] [2]:
| Body Weight (kg) | Volume (Dose) | Equivalent Dosage | Frequency |
|---|---|---|---|
| 3 to <4 kg | 2.5 mL | 25 mg | Twice daily |
| 4 to <6 kg | 3.0 mL | 30 mg | Twice daily |
| 6 to <8 kg | 4.0 mL | 40 mg | Twice daily |
| 8 to <11 kg | 6.0 mL | 60 mg | Twice daily |
| 11 to <14 kg | 8.0 mL | 80 mg | Twice daily |
| 14 to <20 kg | 10.0 mL | 100 mg | Twice daily |
Maximum Dose: The maximum recommended dose of oral suspension is 100 mg twice daily [2].
Dose Measurement: Immediately after reconstitution, draw the prescribed dose volume into the provided dosing syringe.
Administration: Administer the suspension orally. The preparation can be given with or without food [2].
Post-Administration Cleaning: After each use, handwash the dosing syringe and mixing cup with warm water and dish soap, rinse thoroughly with clean water, and allow to air dry [2].
The this compound oral suspension demonstrates limited stability after reconstitution and must be administered within 30 minutes of preparation [1] [2]. This short use-time indicates the formulation's susceptibility to degradation or physical instability in aqueous medium. Unreconstituted granules should be stored according to manufacturer recommendations at controlled room temperature.
| Parameter | Specification |
|---|---|
| Reconstituted use-time | ≤30 minutes |
| Unreconstituted storage | Follow manufacturer's recommendations |
| Temperature considerations | Room temperature storage recommended |
| Protection requirements | Protect from moisture |
Clinical studies have demonstrated the efficacy and safety of raltegravir oral suspension in pediatric populations:
Study Design: IMPAACT P1066 was a Phase I/II open-label multicenter trial evaluating safety, tolerability, pharmacokinetics, and efficacy of multiple raltegravir formulations in HIV-infected youth [3].
Dosing: The study established that 6 mg/kg per dose twice daily of raltegravir for oral suspension provided targeted pharmacokinetic parameters (AUC₀‑₁₂hr and C₁₂hr) [3].
Efficacy: At Week 48, 87.5% of subjects achieved virologic success (HIV RNA <400 copies/mL or ≥1 log₁₀ reduction from baseline), and 45.5% had HIV RNA <50 copies/mL [3].
Immunologic Response: Mean CD4 cell increases of 527.6 cells/mm³ and 7.3% were observed at Week 48 [3].
Safety: Through Week 48, there were limited Grade 3+ adverse events, with only two judged related to study drug. One discontinuation occurred due to skin rash, with one event of immune reconstitution syndrome and no drug-related deaths reported [3].
Raltegravir demonstrates a favorable drug interaction profile:
Citalopram Interaction: A pharmacokinetic study demonstrated no clinically meaningful interaction between raltegravir (400 mg twice daily) and citalopram (20 mg once daily). Geometric mean ratios (90% CI) were 1.00 (0.98, 1.03) for citalopram AUC₀‑₂₄ h and 0.77 (0.50, 1.19) for raltegravir AUC₀‑₁₂ h [4].
UGT1A1 Inducers: Caution is advised when co-administering raltegravir with strong inducers of UGT1A1 (e.g., rifampicin), which reduces raltegravir plasma levels. In adults, if co-administration is unavoidable, a doubling of the raltegravir dose can be considered [2].
Antacids: Co-administration with aluminium and magnesium antacids is not recommended due to reduced raltegravir plasma levels [2].
Researchers should monitor the following critical quality attributes during formulation development and stability studies:
When scaling up production of this compound oral suspension formulation, the following parameters should be validated:
Preterm Neonates: The safety and efficacy of raltegravir in preterm (<37 weeks of gestation) and low birth weight (<2,000 g) newborns have not been established. No dosing recommendations can be made for this population [2].
Renal Impairment: No dosage adjustment is required for patients with renal impairment [2].
Hepatic Impairment: No dosage adjustment is required for patients with mild to moderate hepatic impairment. The safety and efficacy in severe hepatic impairment have not been established [2].
Patients receiving raltegravir should be monitored for:
The this compound oral suspension formulation represents a critical therapeutic option for pediatric HIV patients who cannot swallow solid dosage forms. The formulation requires careful attention to reconstitution protocols, weight-based dosing calculations, and administration within strict time constraints to ensure therapeutic efficacy. Clinical data support its safety and efficacy profile in pediatric populations when administered according to the recommended protocols. Researchers should consider the specific physicochemical properties, stability limitations, and clinical monitoring requirements outlined in these application notes during formulation development and clinical studies.
FAQ 1: What are the common degradation impurities in Raltegravir Potassium? Researchers have identified several process and degradation-related impurities. The table below lists some of the key impurities, their codes, and chemical identifiers [1].
| Impurity Designation | Chemical Name | CAS Number | Molecular Formula | | :--- | :--- | :--- | :--- | | Impurity A | 2-(2-Aminopropan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide | 518048-03-8 | C16H19FN4O3 | | Impurity B | 2-[2-[(E)-[(Dimethylamino)methylidene]amino]propan-2-yl]-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide | 1193687-85-2 | C19H24FN5O3 | | Impurity C | 2-[2-[2-(2-Acetylhydrazin-1-yl)-2-oxoacetamido]propan-2-yl]-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide | 1391918-17-4 | C20H23FN6O6 | | Impurity H | N1,N2-Bis[2-[4-[[(4-fluorophenyl)methyl]carbamoyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]propan-2-yl]oxamide | 1391918-18-5 | C34H36F2N8O8 |
FAQ 2: How do I monitor and identify an unknown impurity? A standard workflow involves creating forced degradation samples, separating the components, and then identifying the structure of the impurities. The following diagram illustrates the core workflow for impurity identification:
The general methodology is as follows [2] [3]:
FAQ 3: What is a robust HPLC method for analyzing Raltegravir and its impurities? A validated stability-indicating RP-HPLC method can be used for analysis and forced degradation studies. The table below summarizes a method developed for the simultaneous estimation of Raltegravir and another drug [4], which can be adapted.
| Parameter | Specification | | :--- | :--- | | Column | Inertsil ODS C18 (4.6 x 150 mm, 5 µm) | | Mobile Phase | Orthophosphoric Acid (OPA) : Acetonitrile (ACN) (50:50 v/v) | | Detection Wavelength | 242 nm | | Flow Rate | 1.0 mL/min | | Retention Time (RAL) | ~4.34 minutes | | Linearity Range (RAL) | 30 - 150 µg/mL |
Protocol Summary: The method involves filtering the mobile phase, setting the flow rate and detector wavelength, and injecting the sample. The linearity is confirmed over the specified range with a correlation coefficient of 0.999, and the method is validated for specificity, precision, and accuracy as per ICH guidelines [4].
FAQ 4: How can the formation of these impurities be minimized during synthesis? The strategy involves optimizing the synthesis process. For this compound, studies show that controlling reaction parameters is key [2] [3]. For instance, minimizing the use of certain reagents and controlling temperature during specific synthesis steps can effectively reduce the levels of Impurity B and other related impurities to those accepted by ICH guidelines.
| Experimental Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Poor Chromatographic Peak Shape | Column degradation, incompatible mobile phase, or sample solvent. | Condition the column properly; adjust the pH or organic solvent ratio in the mobile phase; ensure the sample solvent is similar to the mobile phase. |
| Low Recovery of the API | Incomplete extraction from the formulation matrix. | Optimize the sonication time and solvent system used for extraction during sample preparation. |
| Impurity Peaks Co-eluting | Inadequate chromatographic separation. | Optimize a gradient elution method instead of an isocratic one; fine-tune the mobile phase composition. |
| Inconsistent Degradation | Uncontrolled stress conditions (e.g., temperature, acid/base concentration). | Standardize stress testing protocols by strictly controlling temperature and the concentration/volume of stress agents. |
This compound is the active pharmaceutical ingredient in Isentress, an antiretroviral medication used for treating HIV-1 infection. During process development and bulk synthesis of this compound, several process-related impurities and degradation products may form that can affect the final drug substance quality, efficacy, and safety. These impurities originate from various sources including starting materials, intermediates, reaction by-products, and degradation products formed during storage or manufacturing. The identification, synthesis, and strategy for minimization of these impurities to levels accepted by the International Council for Harmonisation (ICH) guidelines is critical for generic drug manufacturers aiming to develop chemically pure this compound. This technical support guide provides comprehensive troubleshooting information and frequently asked questions to address specific issues researchers might encounter during their experiments involving this compound.
The control of impurities in this compound presents significant technical challenges due to the complex molecular structure containing multiple functional groups including a hydroxypyrimidinone carboxamide, oxadiazole ring, and fluorobenzyl moiety. Each of these structural elements can be susceptible to different degradation pathways under various process conditions. Through systematic optimization of synthetic parameters and implementation of robust purification strategies, impurities can be effectively controlled within specified thresholds. This guide consolidates the latest scientific information to assist researchers in developing impurity control strategies that ensure final product quality while maintaining optimal process economics [1].
The identification and characterization of impurities in this compound is a critical first step in developing effective control strategies. Multiple sources of anticipated degradation and process impurities have been observed during laboratory optimization and bulk synthesis. These impurities are primarily monitored using UPLC (Ultra Performance Liquid Chromatography), with their structures tentatively assigned based on fragmentation patterns in LC-MS and confirmed through NMR spectroscopy. Most of these impurities have been synthesized independently, with their constitutions confirmed by co-injection in UPLC, providing definitive identification [1].
The impurities commonly encountered in this compound synthesis can be categorized into several classes: starting material-related impurities, intermediate-related impurities, side reaction products, and degradants formed under stress conditions. Each impurity class requires specific analytical and process strategies for effective control. The following table summarizes the key impurities, their sources, and structural characteristics based on current scientific literature:
Table: Common Impurities in this compound Synthesis
| Impurity ID | Source/Formation Condition | Structural Characteristics | Control Strategy |
|---|---|---|---|
| Impurity A | Starting material impurity | Modified oxadiazole ring | Vendor qualification & specification limits |
| Impurity B | Alkylation by-product | N-methylated derivative | Reaction temperature control |
| Impurity C | Hydrolysis product | Ring-opened structure | Moisture control during synthesis |
| Impurity D | Oxidation product | Carboxylic acid derivative | Oxygen-free atmosphere |
| Impurity E | Dimerization product | Dimeric pyrimidinone | Dilution control & reaction time optimization |
The structural elucidation of these impurities relies heavily on advanced analytical techniques. Mass spectrometry provides preliminary information about molecular weight and fragmentation patterns, while NMR spectroscopy offers definitive structural confirmation through analysis of proton and carbon environments. The combination of these techniques with chromatographic behavior allows for comprehensive impurity profiling, which forms the foundation for developing effective minimization strategies [1].
Controlling process-related impurities requires meticulous optimization of reaction parameters and purification techniques. For this compound, critical process parameters that significantly impact impurity profiles include temperature control, reaction time, solvent selection, and catalyst usage. Implementation of Design of Experiments (DoE) approaches can systematically identify optimal parameter ranges that minimize impurity formation while maintaining high yield. Additionally, in-process controls with clearly defined intermediate specifications are essential for early detection and removal of impurities before they propagate through the synthetic sequence [1].
Several specific strategies have proven effective for controlling key process-related impurities in this compound synthesis:
Reaction Stoichiometry Optimization: Maintaining precise molar ratios of reactants, particularly controlling the amount of methylating agents and condensing reagents, prevents the formation of side products resulting from reagent excess. For instance, controlled addition of alkyl chloroformates during stepwise reactions minimizes dimerization by-products [2].
Solvent System Engineering: Selection of appropriate solvent systems significantly impacts impurity profiles. Polar aprotic solvents like DMF and DMSO should be used at controlled temperatures to prevent degradation, while chlorinated solvents like dichloromethane require strict moisture control to avoid hydrolysis. Implementation of solvent switches between process steps effectively removes accumulated impurities [2].
Catalyst Selection and Loading: Using highly selective catalysts at optimal loadings minimizes side reactions. The use of organic bases like triethylamine and N-methylmorpholine at controlled stoichiometries prevents quaternary ammonium salt formation, while inorganic bases like potassium hydroxide require precise stoichiometry to avoid degradation [2].
Degradation impurities in this compound primarily form through hydrolytic, oxidative, and thermal pathways. Understanding these pathways enables development of effective stabilization strategies. The hydroxypyrimidinone core is particularly susceptible to hydrolysis under acidic and basic conditions, while the fluorobenzyl moiety may undergo oxidative degradation. Control strategies must address both chemical stability during synthesis and physical stability during isolation and storage [1].
Key approaches for controlling degradation impurities include:
Hydrolysis Control: Implementation of moisture-controlled environments during critical process steps, particularly those involving acid-sensitive or base-sensitive intermediates. Use of molecular sieves or water-scavenging agents in reaction mixtures protects hydrolysis-prone functionalities. Additionally, controlling pH extremes during workup and isolation prevents degradation of the hydroxypyrimidinone core [1].
Oxidative Protection: Processing under inert atmosphere (nitrogen or argon blanket) prevents oxidative degradation, particularly for steps involving elevated temperatures. Addition of antioxidants like BHT at controlled concentrations during workup and crystallization can provide additional protection against oxidation [2].
Thermal Stability Management: Strict control of process temperatures during reaction, workup, and drying operations prevents thermal degradation. Identification of temperature-sensitive intermediates allows for implementation of specialized handling procedures, including reduced temperature processing and shortened exposure times to elevated temperatures [1].
Robust analytical methods are essential for accurate monitoring and control of impurities throughout the this compound manufacturing process. The primary technique for impurity monitoring is UPLC (Ultra Performance Liquid Chromatography), which offers superior resolution, sensitivity, and speed compared to conventional HPLC. Method development focuses on achieving baseline separation of all known impurities and the active pharmaceutical ingredient, enabling accurate quantification at levels compliant with ICH guidelines [1].
The analytical procedure for impurity profiling typically employs a gradient elution method with a mobile phase consisting of a buffer and organic modifier. A commonly used system includes:
For structural elucidation of unknown impurities, LC-MS/MS systems are employed, typically using electrospray ionization in positive or negative mode coupled with quadrupole or time-of-flight mass analyzers. This provides accurate mass measurements and fragmentation patterns that facilitate impurity identification. Additionally, NMR spectroscopy (including 1H, 13C, and 2D techniques) provides definitive structural confirmation for isolated impurities [1].
Table: Analytical Method Parameters for Impurity Monitoring
| Parameter | Specification | Acceptance Criteria |
|---|---|---|
| Chromatographic System | Reversed-phase UPLC | Baseline resolution of all known impurities |
| Column | C18 (100 × 2.1 mm, 1.7 μm) | Retention factor (k) > 2.0 for main peak |
| Detection | UV 254 nm | Signal-to-noise ratio > 10 for specification level |
| Injection Precision | RSD ≤ 5.0% for replicate injections | Consistent retention times (RSD ≤ 2%) |
| Linearity | R² ≥ 0.990 for impurity standards | Accurate quantification across specification range |
| Quantitation Limit | ≤ reporting threshold (typically 0.05%) | Precise measurement (RSD ≤ 10%) at quantitation level |
The following workflow diagram illustrates the comprehensive approach to impurity identification and characterization:
The synthesis of this compound involves multiple chemical transformations where impurities can be introduced, amplified, or carried through. A robust crystallization process is critical for obtaining the pure final form with minimal impurities. The preferred crystalline form for pharmaceutical development is Form 3, which demonstrates optimal physicochemical properties and storage stability. The crystallization process must effectively reject impurities while producing the desired polymorph with consistent particle size distribution [3].
The crystallization of this compound Form 3 typically involves the use of specific solvent systems and processing conditions:
Solvent Selection: The process typically employs ketone solvents such as acetone, 2-butanone (methyl ethyl ketone), or methyl isobutyl ketone, either alone or in combination with co-solvents like water, alcoholic solvents, or ethers. Acetone is particularly effective for producing the desired Form 3 with high purity [3].
Potassium Source: Various potassium sources can be used for salt formation, including potassium hydroxide, potassium methoxide, or potassium ethoxide. The selection of potassium source impacts the crystallization kinetics and final product purity [3].
Temperature Program: Controlled cooling rates and appropriate temperature cycling are essential for consistent polymorph formation and impurity rejection. Typically, the crystallization is initiated at elevated temperature (40-60°C) with gradual cooling to 0-10°C to maximize yield while maintaining purity [3].
The following diagram illustrates the optimized crystallization process for obtaining pure this compound Form 3:
The crystallization process serves as the final purification step and must effectively reduce all process-related impurities to levels within ICH thresholds. Key process parameters that impact impurity rejection include cooling rate, agitation intensity, seed crystal addition (timing and quantity), and final isolation conditions. Implementation of in-process controls during crystallization, including periodic slurry sampling for impurity tracking, ensures consistent quality of the final drug substance [3].
Table: Troubleshooting Common Issues in this compound Synthesis
| Problem | Possible Causes | Solution | Preventive Measures |
|---|---|---|---|
| High Impurity A in final product | Incomplete reaction of starting material | Extend reaction time; optimize catalyst loading | Implement real-time reaction monitoring |
| Formation of degradation product B during processing | Exposure to high temperature or moisture | Strict temperature control; use of molecular sieves | Process under inert atmosphere with controlled humidity |
| Polymorphic mixture in final crystal form | Inappropriate solvent ratio or cooling rate | Optimize acetone/water ratio; controlled cooling | Implement seeding with pure Form 3 crystals |
| Low yield in final step | Incomplete salt formation or premature crystallization | Adjust stoichiometry; optimize addition rates | Control supersaturation through controlled antisolvent addition |
| Color deviation in drug substance | Metal impurities or oxidative degradation | Implement carbon treatment; use high-purity reagents | Establish strict raw material specifications |
Issue: Persistent High Levels of Process-Related Impurities
When specific impurities consistently appear at levels above identification thresholds despite process optimization, implement the following protocol:
Impurity Tracking: Conduct in-process sampling at each synthetic step to identify where the impurity is formed. Analyze samples by UPLC to track impurity generation and carry-over through the process stream.
Reaction Parameter Optimization: Systematically vary critical process parameters including temperature, time, concentration, and stoichiometry using a Design of Experiments approach. Focus on the step where the impurity is generated.
Workup and Isolation Modification: Adjust extraction parameters (solvent ratio, number of extractions, washing sequences) or crystallization conditions (solvent system, cooling rate, seeding) to enhance impurity rejection.
Purification Implementation: Introduce additional purification steps such as activated carbon treatment, recrystallization, or chromatographic purification if necessary to meet specification limits [1].
Issue: Polymorphic Instability During Scale-Up
Polymorphic transformations during manufacturing scale-up can lead to inconsistent product quality:
Solvent Composition Control: Maintain tight control over water content in acetone-based crystallization systems, as minor variations can significantly impact polymorph outcome. Implement in-line moisture analysis for critical process streams.
Seeding Strategy Optimization: Use well-characterized seed crystals of Form 3 at appropriate loading (typically 1-5% w/w) and add at the correct supersaturation level to ensure consistent polymorphic form.
Mixing and Heat Transfer: Ensure adequate agitation and controlled heat transfer during crystallization to prevent localized supersaturation that can lead to polymorphic mixtures.
Process Analytical Technology: Implement Fourier Transform Infrared Spectroscopy (FTIR) or Raman spectroscopy for real-time polymorph monitoring during crystallization [3].
The minimization of process impurities in this compound requires a comprehensive approach encompassing synthetic chemistry optimization, robust analytical monitoring, and controlled crystallization processes. Through systematic identification and characterization of impurities, followed by implementation of targeted control strategies, manufacturers can consistently produce this compound drug substance that meets the stringent quality requirements for pharmaceutical use. The troubleshooting guides and FAQs provided in this technical support document address the most common challenges encountered during process development and manufacturing, offering practical solutions based on current scientific literature and patent information.
For researchers, having a catalog of known impurities is crucial for identification. The table below summarizes several specified impurities based on the search results [1].
| Impurity Name | Chemical Structure / Description | CAS Number |
|---|---|---|
| Raltegravir - Impurity A | 2-(2-Aminopropan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide [1] | [1] |
| Raltegravir - Impurity B | 2-[2-[(E)-[(Dimethylamino)methylidene]amino]propan-2-yl]-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide [1] | [1] |
| Raltegravir - Impurity C | 2-[2-[2-(2-Acetylhydrazin-1-yl)-2-oxoacetamido]propan-2-yl]-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide [1] | [1] |
| Raltegravir - Impurity D | [[2-[4-[[(4-fluorophenyl)methyl]carbamoyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]propan-2-yl]amino]oxoacetic Acid [1] | [1] |
| Raltegravir - Impurity E | N-Benzyl-5-hydroxy-1-methyl-2-[2-(5-methyl-1,3,4-oxadiazole-2-carboxamido)propan-2-yl]-6-oxo-1,6-dihydropyrimidine-4-carboxamide [1] | [1] |
| Raltegravir - Impurity H | N1 ,N2 -Bis[2-[4-[[(4-fluorophenyl)methyl]carbamoyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]propan-2-yl]oxamide [1] | [1] |
The following diagram outlines the general workflow for identifying and characterizing impurities in this compound, synthesized from the search results.
The workflow involves several critical experimental steps. Here are the detailed protocols based on the cited research:
UPLC for Impurity Monitoring: Using Ultra Performance Liquid Chromatography (UPLC) is recommended for monitoring impurities during both laboratory optimization and bulk synthesis of this compound. This technique provides high-resolution separation, allowing for the detection and preliminary quantification of process and degradation impurities [2] [3].
LC-MS with Q-TOF for Structural Clues
NMR for Definitive Structure Assignment: After tentative structures are assigned based on LC–MS fragmentation patterns, use Nuclear Magnetic Resonance (NMR) spectroscopy for further confirmation. NMR provides detailed information about the carbon-hydrogen framework of the molecule, which is crucial for verifying the proposed structure [2] [3].
Synthesis and Co-injection for Final Confirmation: To definitively confirm an impurity's identity, synthesize the proposed impurity structure. The final confirmation is achieved by co-injection in UPLC (or LC), where both the synthesized standard and the isolated impurity from the sample are injected simultaneously. If they have identical retention times, the assigned structure is confirmed [2] [3].
Q1: What are the main sources of impurities in this compound? Impurities can originate from multiple sources, including starting materials, intermediates, by-products of the synthesis process, and degradation products formed during storage or manufacturing. A comprehensive analysis involves investigating all steps in the production process and any compound or solvent involved [2] [5] [3].
Q2: Why is a Q-TOF mass spectrometer particularly useful for impurity identification? A Q-TOF instrument is highly effective because it combines the high-resolution separation of LC with two powerful MS capabilities: high-resolution accurate mass (HRAM) measurement for determining atomic composition, and MS/MS fragmentation for elucidating structural connectivity. This combination is ideal for identifying unknown impurities [4].
Q3: After identifying an impurity, how can its formation be minimized? Once an impurity is identified and its structure confirmed, the focus shifts to process understanding. By analyzing the mechanism of its formation, strategies can be developed to minimize it. This often involves optimizing reaction conditions (e.g., temperature, solvent, reagents) during the synthesis process to reduce the impurity to levels accepted by the International Council for Harmonisation (ICH) guidelines [2] [3].
Q1: What are the critical quality attributes (CQAs) for identifying Raltegravir Potassium Form 3? this compound Form 3 has distinct physical characteristics used for identification and confirmation [1] [2].
Q2: My crystallization attempt yields a mixture of polymorphs or an amorphous solid. How can I improve form purity? This is a common issue, often related to solvent choice, temperature control, or the potassium source.
Q3: The crystal morphology of my final product is not ideal for downstream processing. Can this be engineered? Yes, raw this compound crystals can have challenging morphologies (e.g., needles, polydisperse particles) that lead to poor powder flow [3].
Q4: What analytical methods are suitable for quantifying this compound and assessing purity? Several established methods can be used for analysis in both bulk and formulations.
Here are two detailed, scalable protocols for producing this compound Form 3, synthesized from the patented and published methods.
This method is designed to be commercially viable and consistently reproducible [1].
The experimental workflow for this protocol is outlined below.
This method offers an alternative pathway that avoids aqueous systems and cryogenic conditions [2].
For quick comparison, here are the key parameters for the two main protocols and the reference PXRD data.
Table 1: Comparison of Preparation Methods for Raltegravir K Form 3
| Feature | Protocol 1 (Mixed Solvent) [1] | Protocol 2 (tert-Butanol) [2] |
|---|---|---|
| Solvent System | Acetone + MEK/MTBE | tert-Butanol |
| Potassium Source | KOH / Potassium methoxide | Potassium tert-butoxide |
| Reaction Temp | Below room temp (5-30°C) after base addition | Room temp (20-35°C) |
| Key Advantage | High purity, stable form, avoids specialized equipment | Consistent results, avoids aqueous systems/cryogenics |
| Scalability | Designed for commercial scale | Commercially viable and scalable |
Table 2: Key Characterization Data for Form Identification [1] [2]
| Method | Key Characteristics for this compound Form 3 |
|---|---|
| PXRD | Characteristic peaks at 2θ = 7.2, 7.7, 10.6, 13.7, 24.3 (±0.2°) |
| DSC | Single melting endotherm with a melting point of ~282°C |
| HPLC Purity | Purity ≥95% (typically ≥99% by the described processes) |
The choice of solvent system is crucial for obtaining the pure and stable crystalline Form 3. The table below summarizes solvent applications based on patent literature.
| Solvent Role | Recommended Solvents | Process Notes | Key Outcomes |
|---|---|---|---|
| Primary Reaction Solvent | Ethyl acetate, Dichloromethane (DCM), Tert-butanol (TBA), 2-Butanol, N,N-Dimethylacetamide (DMA), or mixtures thereof [1] [2] | Provides a medium for dissolving Raltegravir free base and reacting with potassium source [2]. | Solvent choice influences crystal form and purity. |
| Potassium Source / Solvent | Potassium tert-butoxide in tert-butanol [2] | Use of tertiary alcoholic potassium base provides consistent Form 3 [2]. | Avoids cryogenic temperatures, suitable for scale-up. |
| Alternative Potassium Source | Aqueous Potassium Hydroxide (KOH) with Acetonitrile [2] | Older method; may require freeze-drying and subsequent crystallization from hot ethanol [2]. | More complex, requires specialized equipment. |
| Anti-Solvent for Crystallization | Diethyl ether, Methyl tert-butyl ether (MTBE), Acetone, 2-Butanone (Methyl ethyl ketone) [1] | Added to the reaction mixture to induce crystallization [1]. | Isolates the final pure and stable crystalline product. |
This workflow outlines the key decision points and steps for preparing pure this compound Form 3:
Routine analysis is essential to confirm the identity, purity, and correct polymorphic form of the final product.
This method is simple, economical, and suitable for quantifying this compound in bulk and tablet dosage forms [3].
Sample Preparation Protocol:
HPLC is vital for methods where Raltegravir is combined with other drugs or when impurity profiling is needed.
How can I improve the aqueous solubility and stability of Raltegravir? The primary strategy is to form the potassium salt (RLT-K), which is significantly more soluble in water and exhibits improved pharmacokinetics compared to the free acid form [2]. While a new anhydrous form of the free acid (Form A) has been discovered with higher solubility than its hydrate, it does not offer improved chemical stability in acid compared to the commercialized potassium salt [5].
My product has low purity or incorrect crystal form. What should I check?
What are the main stability concerns for this compound? Raltegravir is known to have poor chemical stability in acidic or basic media [5]. It is crucial to control the pH during processing and storage. Furthermore, polymorphic stability is key. Consistently producing the stable Form 3 ensures the physical stability of the solid dosage form during its shelf life.
The table below lists the identified impurities for this compound, which should be monitored and controlled in the drug substance [1].
| Impurity Designation | Chemical Name | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| Raltegravir - Impurity A | 2-(2-Aminopropan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide [1] | 518048-03-8 [1] | C16H19FN4O3 [1] | 334.35 [1] |
| Raltegravir - Impurity B | 2-[2-[(E)-[(Dimethylamino)methylidene]amino]propan-2-yl]-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide [1] | 1193687-85-2 [1] | C19H24FN5O3 [1] | 389.42 [1] |
| Raltegravir - Impurity C | 2-[2-[2-(2-Acetylhydrazin-1-yl)-2-oxoacetamido]propan-2-yl]-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide [1] | 1391918-17-4 [1] | C20H23FN6O6 [1] | 462.43 [1] |
| Raltegravir - Impurity D | [[2-[4-[[(4-Fluorophenyl)methyl]carbamoyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]propan-2-yl]amino]oxoacetic Acid [1] | 1064706-98-4 [1] | C18H19FN4O6 [1] | 406.37 [1] |
| Raltegravir - Impurity E | N-Benzyl-5-hydroxy-1-methyl-2-[2-(5-methyl-1,3,4-oxadiazole-2-carboxamido)propan-2-yl]-6-oxo-1,6-dihydropyrimidine-4-carboxamide [1] | 1193687-87-4 [1] | C20H22N6O5 [1] | 426.43 [1] |
| Raltegravir - Impurity F | Ethyl (1E)-N-[[2-[4-[[(4-fluorophenyl)methyl]carbamoyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]propan-2-yl]oxamoyl]ethanehydrazonate [1] | NA [1] | C22H27FN6O6 [1] | 490.48 [1] |
| Raltegravir - Impurity G | Ethyl (1Z)-N-[[2-[4-[[(4-fluorophenyl)methyl]carbamoyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]propan-2-yl]oxamoyl]ethanehydrazonate [1] | NA [1] | C22H27FN6O6 [1] | 490.48 [1] |
| Raltegravir - Impurity H | N1 ,N2 -Bis[2-[4-[[(4-fluorophenyl)methyl]carbamoyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]propan-2-yl]oxamide [1] | 1391918-18-5 [1] | C34H36F2N8O8 [1] | 722.70 [1] |
The following methods have been developed and validated as per ICH guidelines for the analysis of this compound.
These methods are suitable for the rapid, routine estimation of this compound in tablet dosage forms [2].
Method 1: Absorption Maxima
Method 2: Area Under Curve (AUC)
Chromatography is essential for separating the drug substance from its impurities and for stability-indicating analysis.
The experimental workflow for developing and validating a stability-indicating method can be summarized as follows:
What is the main regulatory guidance for impurity control in this compound? The control of impurities should comply with the ICH guidelines. The drug substance specifications and impurity limits for the marketed product (Isentress) have been reviewed and found to meet these requirements [4].
Which analytical technique is more widely used for the estimation of Raltegravir? While various techniques exist, the literature suggests that most studies focus on LC-MS/MS and HPLC (including UPLC) methods for drug estimation and quantification. Spectrophotometric methods are also used for routine analysis [5].
Under which stress conditions is this compound most susceptible to degradation? Based on forced degradation studies, this compound shows significant degradation under acidic, basic, and oxidative stress conditions. This highlights the importance of monitoring impurities formed under these conditions during stability studies [3].
Is there a research gap in the analysis of Raltegravir? Yes, a comprehensive review notes that there are limited studies on the impurity profile and stability of antiretroviral drugs like Raltegravir. This presents a scope for further research to detect and validate impurities to improve drug quality and safety [5].
Here are answers to common challenges you might face during the Raltegravir potassium crystallization process.
Q1: How can I improve the poor powder flow and handling properties of this compound?
Q2: What are the critical process parameters for obtaining pure and stable crystalline Form 3?
| Process Parameter | Recommended Condition | Purpose & Rationale |
|---|---|---|
| Solvent System | Mixture of ketones (e.g., Acetone + Methyl ethyl ketone) or ketone + ether (e.g., Acetone + MTBE) [2] [3] | Achieves a specific solvation environment conducive to Form 3 nucleation and growth, ensuring high purity. |
| Solvent Ratio | 25:75 to 75:25 volumes [3] | Provides optimal supersaturation control. |
| Reaction Temperature | Heat to 30°C or reflux to obtain a clear solution of Raltegravir free acid, then cool to below room temperature (5-30°C) for salt formation [3] | Ensures complete dissolution of reactants followed by controlled crystallization. |
| Potassium Base | Potassium hydroxide or potassium alkoxide (e.g., methoxide) in an aqueous alcoholic solvent (≤15% water) [2] [3] | Drives the salt formation reaction. Using an alcoholic base helps control the reaction kinetics. |
| Base Equivalents | 0.2 to 1.2 molar equivalents with respect to Raltegravir free acid [3] | Prevents excess base from promoting impurity formation or alternative polymorphs. |
Q3: My final product has inconsistent PXRD patterns. What could be the cause?
This method co-processes the API with a hydrogel template to engineer composite particles [1].
The following diagram illustrates the key stages of this templated crystallization process.
This protocol is derived from patented processes designed to consistently produce the pure Form 3 polymorph [2] [3].
The diagram below outlines the sequential steps and critical control points in this process.
The table below summarizes key industrial processes for preparing this compound, particularly the stable crystalline Form 3, from different patent sources.
| Patent / Source | Key Potassium Source | Primary Solvent System | Process Summary | Key Advantages / Notes |
|---|---|---|---|---|
| US10752618B2 [1] | Potassium hydroxide | Acetone / 2-Butanone (Methyl ethyl ketone) | React Raltegravir with KOH in solvent, isolate solid, and dry. [1] | Produces pure and stable crystalline Form 3. |
| WO2017001996A1 [2] | Potassium tert-butoxide | tert-Butanol | Treat Raltegravir solution/suspension in an organic solvent (e.g., ethyl acetate, DCM, tert-butanol) with potassium tert-butoxide in tert-butanol. [2] | Use of tertiary alcoholic potassium base provides consistent Form 3; commercially viable, avoids cryogenic temperatures. [2] |
| US7754731 (Cited in Background) [2] | Aqueous Potassium hydroxide | Acetonitrile (reaction), then Ethanol (crystallization) | React Raltegravir with aqueous KOH in acetonitrile, freeze-dry to get amorphous form, then crystallize from hot ethanol. [2] | Original process; involves freeze-drying, which is economically challenging for industrial scale. [2] |
| Alternative Prior Art (Cited in Background) [2] | Aqueous Potassium hydroxide | Ethanol / Water | Suspend or dissolve Raltegravir in a solvent like ethanol/water, add aqueous KOH, and isolate the solid. [2] | Simpler but may result in inconsistent polymorphic purity or require long reaction times. [2] |
This detailed procedure is based on the method from WO2017001996A1, which is designed for industrial scalability and consistent polymorphic output [2].
Objective: To prepare pure and stable crystalline this compound (Form 3) from Raltegravir free base using potassium tert-butoxide in tert-butanol.
Materials:
Procedure:
The following workflow diagram outlines the key stages of this experimental protocol:
Issue 1: Failure to Obtain the Correct Polymorphic Form (Form 3)
Issue 2: Low Yield or Poor Product Purity with High Impurity Levels
Issue 3: Process Not Suitable for Scale-up
Understanding Raltegravir potassium's core properties is the first step in troubleshooting formulation and analysis problems. The table below summarizes key data relevant for solvent system development.
| Property | Value / Description | Technical Impact & Consideration |
|---|---|---|
| pKa | 6.6 [1] [2] | Solubility and ionization state are highly pH-dependent. Critical for optimizing dissolution and absorption. |
| Solubility Profile | Partly insoluble at pH 6.6 and below; prompt and complete dissolution at pH 6.8 [3] [2] | Formulation pH environment is crucial. Low solubility in acidic conditions can lead to erratic absorption [3]. |
| Partition Coefficient (Log P) | pH-dependent; lipophilicity decreases as pH increases from 5 to 9 [2] | Affects permeativity across cellular membranes and is a key factor in excipient selection for solid dispersions. |
| Primary Analytical Techniques | HPLC-UV/DAD & HPLC-MS/MS [4] [1] [3] | Standard for quantification, impurity profiling, and dissolution testing. |
| Chromatographic Column | Phenomenex Luna 5.0 μm C-18 (250 × 4.6 mm) [1] | Provides a reference for method development. |
| Mobile Phase (Example) | Isocratic mixtures of ACN and 25 mM KH₂PO₄ (pH 4.8) [1] | A starting point for reverse-phase method optimization. |
| Detection Wavelength | 300 nm [1] / 260 nm [3] / 332 nm (ionized form) [1] | Wavelength selection depends on the analyte's form and the solvent. |
The following workflow outlines a systematic approach to developing and troubleshooting an analytical method for this compound, based on the established techniques above.
Here are answers to potential FAQs that researchers might have, based on known issues from the literature.
FAQ 1: Why do we observe high variability in dissolution and pharmacokinetic results with this compound tablets?
FAQ 2: How do pH and metal ions impact Raltegravir experiments?
FAQ 3: What are some advanced strategies to improve Raltegravir loading in polymeric carriers?
For your technical center, here are detailed methodologies for two essential experiments cited in the literature.
1. Protocol: Determination of Raltegravir pKa by UV-Vis Titration [1]
This method is crucial for understanding the pH-solubility relationship.
2. Protocol: In-vitro Drug Release/Dissolution Testing [3]
This standard protocol is vital for evaluating formulations.
I hope this structured technical information provides a solid foundation for your support center. The search results were rich in pharmacological and physicochemical data, but should you require more specific information on organic solvent system optimization, you may need to consult specialized pharmaceutical formulation databases or primary literature on pre-formulation studies.
| Feature | Raltegravir (RAL) | Dolutegravir (DTG) |
|---|---|---|
| Dosing & Pharmacokinetics | Twice-daily dosing; variable pharmacokinetics [1] | Once-daily dosing without pharmacokinetic boosters; 14-hour plasma half-life [1] |
| Efficacy in Treatment-Experienced Patients (SAILING Study) | 64% (230/361) achieved HIV-1 RNA <50 c/mL at W48 [2] [1] | 71% (251/354) achieved HIV-1 RNA <50 c/mL at W48 (p=0.03 for superiority) [2] [1] |
| Efficacy in Advanced Disease (CD4 <200) | Information not located in search results | 82.2% (125/152) achieved virologic suppression at W48 (DOLCE Study) [3] |
| Barrier to Resistance | Lower barrier; resistance mutations emerge upon virologic failure [2] [1] | High barrier; significantly slower dissociation from integrase-DNA complexes [4] [1] |
| Treatment-Emergent INSTI Resistance (SAILING) | 17 patients developed resistance [2] [1] | 4 patients developed resistance (p=0.003) [2] [1] |
| Activity against RAL-resistant HIV-1 | Not applicable (reference drug) | Retains full efficacy against N155H and Y143C mutants; slightly reduced activity against G140S+Q148H (Fold-change: 2.1) [4] |
| Cross-resistance in HIV-2 | Extensive cross-resistance with DTG observed; specific mutations (e.g., Q91R, E92A) confer resistance [5] | Extensive cross-resistance with RAL observed [5] |
The data in the table above is derived from several key clinical, in vitro, and phenotypic studies.
This was a 48-week, randomized, double-blind, double-dummy, active-controlled, phase 3 non-inferiority study [2] [1].
This study evaluated the replication capacity of RAL-resistant strains and the antiviral activity of DTG in more physiologically relevant human primary cells [4].
Given the intrinsic differences in HIV-2, this study systematically characterized mutations associated with Integrase Inhibitor resistance [5].
The following diagram illustrates the shared mechanism of INSTIs and the divergent pathways to resistance for RAL and DTG.
The table below summarizes the core resistance mutations and their impact on viral susceptibility and fitness, based on site-directed mutagenesis and phenotypic assays [1] [2] [3].
| Mutation Pathway | Phenotypic Susceptibility (Fold-Change in IC₅₀) | Impact on Replication Capacity | Common Accompanying Mutations |
|---|---|---|---|
| N155H | ~7 to 10-fold reduction [1] [4] | Less fit than wild-type; fitter than Q148H pathway [2] | E92Q, V151I, T97A [2] [3] |
| Q148H/K/R | ~5 to >100-fold reduction [1] [5] | Significantly impaired; lowest fitness among single mutants [2] | G140S/A (markedly increases resistance and partially restores fitness) [2] [3] [5] |
| Y143C/H/R | No statistically significant effect to low-level reduction [1] [3] | Varies by specific mutation | T97A, L74M, E92Q [3] |
| Q148R + N155H | >1000-fold reduction (high-level resistance) [1] | Severely impaired [1] | Often emerges under continued drug pressure [1] |
The susceptibility data in the table above are generated through standardized virological assays. Here are the detailed methodologies cited in the research.
This protocol is used for high-throughput phenotyping and was applied in both HIV-1 and HIV-2 studies [1] [2].
This method assesses viral fitness and resistance in a more physiologically relevant, multi-cycle context [1].
Research shows that these resistance pathways do not emerge randomly but follow a predictable pattern in the clinical setting, driven by the balance between resistance and viral fitness [2] [4]. The following diagram illustrates this evolutionary trajectory.
The diagram shows that the N155H mutation is often the first to emerge because it provides a initial fitness advantage under drug pressure. However, the Q148H/K/R pathway, while initially causing a greater fitness cost, leads to higher resistance levels. Consequently, the virus often evolves to a more stable and fit state where the Q148 mutation is accompanied by the G140S compensatory mutation, which restores replication capacity without compromising the high-level resistance, making this the dominant pathway over time [2] [4].
The table below summarizes the EC50 and EC90 values of Raltegravir from key studies, allowing for a direct comparison of its potency in different human primary cells.
| Cell Type | Virus Strain | EC50 (nM) | EC90 (nM) | Citation |
|---|---|---|---|---|
| Monocyte-Derived Macrophages (MDMs) | HIV-1 (Wild-type) | Not specified | Not specified | [1] |
| Peripheral Blood Mononuclear Cells (PBMCs) | HIV-1 (Wild-type) | Comparable to DTG (1.1 ± 0.9 nM) | Comparable to DTG (5.5 ± 3.4 nM) | [1] |
| C8166 T-lymphocytic cells | HIV-1 (Wild-type) | -- | -- | [1] |
| Macrophages | HIV-1 (X4 and R5 strains) | Similar or slightly higher efficacy vs. PBMCs/T-cells | Similar or slightly higher efficacy vs. PBMCs/T-cells | [2] [3] |
| PBMCs | HIV-1 (X4 and R5 strains) | -- | -- | [2] [3] |
| C8166 T-lymphocytic cells | HIV-1 (X4 and R5 strains) | -- | -- | [2] [3] |
A 2014 study concluded that Raltegravir exhibited high potency in Monocyte-Derived Macrophages (MDMs), with values comparable to those of Dolutegravir (DTG) in the same experiment (DTG EC50: 1.1 ± 0.9 nM; EC90: 5.5 ± 3.4 nM) [1]. An earlier 2011 study also noted that Raltegravir and other integrase inhibitors showed similar or slightly higher efficacy in macrophages compared to PBMCs and T-cells [2] [3].
To assist with the evaluation and reproducibility of the data, here is a detailed breakdown of the key methodologies used in the cited studies.
Cell Culture Models:
Viral Infection and Drug Susceptibility Assay:
The following diagram illustrates the core workflow of these phenotypic drug susceptibility assays.
The table below summarizes the fold-change in resistance and other key characteristics of the N155H and Y143C mutations, based on data from the search results.
| Mutation | Reported Fold-Change (FC) in RAL IC₅₀ | Impact on Viral Replication Capacity (Fitness) | Common Co-occurring / Compensatory Mutations | Prevalence and Clinical Dynamics |
|---|---|---|---|---|
| N155H | ~7-fold [1] | Less fit than wild-type virus; fitness is partially restored by secondary mutations like E92Q [2]. | E92Q, V151I [2] [3] | Often emerges first during treatment failure, but may later be replaced by the Q148 or Y143 pathways [2] [4] [5]. |
| Y143C/R | FC ~6 to ~52 (Y143 pathway); varies significantly based on secondary mutations [5]. | Confers a significant fitness defect; the Y143C mutant alone showed no major resistance in one HIV-2 study [6] [1]. | T97A, L74M, G163R [4] [7] | Often replaces the initial N155H mutant in a viral population during continued drug pressure [4] [5]. |
| Q148H/R (For Context) | >14-fold (Q148R alone); can exceed 1000-fold with secondary mutations [1]. | Significantly less fit than wild-type and N155H mutants; fitness is greatly restored by G140S [2]. | G140S, E138K [2] | Considered one of the most resistant and fit combinations once secondary mutations arise [2] [3]. |
> Important Note on Data Variability: The reported fold-change values can vary considerably between studies due to differences in experimental systems (e.g., single-cycle vs. spreading infection assays, use of HIV-1 vs. HIV-2). The values in the table are representative examples.
The data in the table above was generated through well-established laboratory techniques. Here is a detailed breakdown of the key methodologies cited.
This is a fundamental technique for introducing specific mutations into the viral genome to study their effects [2] [1].
These assays measure the direct impact of mutations on the drug's effectiveness.
These experiments compare the replication efficiency of mutant viruses relative to the wild-type.
The relationship between the primary mutations and the key experiments used to characterize them can be visualized in the following diagrams.
The table below summarizes the antiviral activity (measured as EC50 and EC90 values) of Raltegravir (RAL) and Dolutegravir (DTG) in different cell types, as reported in a 2014 study [1]. The EC50 is the half-maximal effective concentration (the concentration of the drug required to achieve 50% of the maximum antiviral effect), and the EC90 is the concentration for a 90% effect. Lower values indicate higher potency.
| Cell Type / Parameter | Raltegravir (RAL) | Dolutegravir (DTG) |
|---|---|---|
| PBMCs (Primary Cells) | ||
| EC50 (nM) | 6.3 ± 2.4 | 2.7 ± 1.5 |
| EC90 (nM) | 31.4 ± 1.6 | 14.8 ± 0.9 |
| C8166 (T-cell line) | ||
| EC50 (nM) | 9.7 ± 1.5 | 5.5 ± 0.8 |
| EC90 (nM) | 193.7 ± 32.3 | 64.8 ± 5.8 |
Key Findings from the Data:
The quantitative data in the table above was generated using the following standardized methodologies [1]:
1. Cell Culture and Infection
2. Antiviral Activity Assessment
A significant factor complicating the interpretation of drug efficacy studies in C8166 cells is their unique biology. C8166 cells are a human T-cell line transformed by Human T-lymphotropic Virus 1 (HTLV-1) and consequently constitutively express the HTLV-1 Tax protein [2].
When evaluating or designing studies involving INSTIs like Raltegravir:
The table below compares the efficacy of a raltegravir-based regimen versus an efavirenz-based regimen, both combined with two Nucleoside Reverse Transcriptase Inhibitors (NRTIs), over 48 weeks in treatment-naïve individuals [1].
| Regimen | Patients with HIV-1 RNA <50 copies/mL at Week 48 | Mean CD4+ Cell Count Increase from Baseline | Notable Characteristics |
|---|---|---|---|
| RAL 400 mg twice daily + 2 NRTIs | 86% (241/282) | +189 cells/μL | Faster time to virological suppression; superior CD4+ gain |
| EFV 600 mg once daily + 2 NRTIs | 82% (230/284) | +163 cells/μL | -- |
For patients with multidrug-resistant HIV, the addition of raltegravir to an optimized background therapy (OBT) provided significant virological benefit [1] [2].
| Patient Population | Regimen | Key Efficacy Outcome |
|---|---|---|
| Treatment-Experienced (with multidrug-resistant virus) | RAL + OBT vs. Placebo + OBT | Superior virological suppression (HIV-1 RNA <50 copies/mL) with RAL regimen [1]. |
Raltegravir's distinct performance is rooted in its unique mechanism of action, which in turn creates a characteristic viral decay pattern.
The diagram below illustrates the mechanism of action and the resulting impact on viral load.
The chart illustrates that by inhibiting integration, raltegravir prevents new rounds of infection and unveils the previously "hidden" decay phase (Phase 1b) of long-lived infected cells, a phenomenon not observed with other drug classes [4].
For researchers, the core methodologies from the cited in vivo studies are outlined below.
Study Populations & Design
Dosing & Administration
Primary Endpoints & Measurements
Analysis
The absorption of raltegravir can be significantly influenced by its formulation. An in vivo pharmacokinetic study found that chewing the 400 mg film-coated tablet (not recommended in standard practice) resulted in higher and less variable drug absorption compared to swallowing it whole. In vitro dissolution tests linked this to poor disintegration of the intact tablet in acidic conditions, which is overcome by chewing [5]. This highlights the importance of the drug's formulation on its pharmacokinetic profile.
The table below summarizes the key findings from studies on raltegravir's use in FeLV-infected cats.
| Study Focus | Experimental Protocol | Key Efficacy Findings | Reported Side Effects |
|---|
| FeLV with Mediastinal Lymphoma [1] | Subjects: 5 FeLV-positive cats with mediastinal lymphoma. Treatment: COP chemotherapy + Raltegravir (20 mg/kg, PO, q 12 h). Assessment: Clinical response, survival, side effects. | Clinical Response Rate: 80% (40% full remission, 40% partial remission). Average Lifespan: 1091.2 days (max 1364, min 775). | Anorexia (60%), vomiting (40%), neutropenia (80%), thrombocytopenia (100%), anemia (60%), azotemia (20%). | | Progressive FeLV Infection [2] | Subjects: 2 cats with natural FeLV infection. Treatment: Raltegravir (40 mg/cat, PO, q 12 h). Assessment: Proviral DNA and viral RNA loads measured via qPCR and qRT-PCR over 32 weeks. | Case 1: Viral RNA undetectable at 13 weeks; proviral DNA still detectable but reduced at 18 weeks. Case 2: Proviral DNA undetectable at 32 weeks; RNA undetectable throughout. No clinical or laboratory abnormalities were reported. | No adverse effects or laboratory abnormalities detected. |
Raltegravir belongs to the integrase inhibitor class. The table below compares it with other classes of antivirals studied for feline retroviruses, primarily FIV, as detailed in a review article [3]. Direct comparative efficacy data for FeLV is scarce.
| Drug Class | Example Drugs | Mechanism of Action | Reported Efficacy & Notes (Based on FIV studies) |
|---|---|---|---|
| Integrase Inhibitors | Raltegravir | Blocks the integrase enzyme, preventing the viral DNA from integrating into the host genome [4]. | See data tables above for FeLV-specific results. |
| Nucleoside Analogue Reverse Transcriptase Inhibitors (NRTIs) | Zidovudine (AZT) | Incorporates into the growing viral DNA chain, causing premature chain termination during reverse transcription [3]. | In Vivo Efficacy: Reduces plasma viral load, improves stomatitis and neurological signs in FIV-infected cats. Side Effects: Non-regenerative anemia is common; requires regular blood monitoring [3]. | | | Stavudine (d4T) | Same as above [3]. | In Vitro Efficacy: Active against FIV. In Vivo Data: No published in vivo studies in cats [3]. | | | Lamivudine (3TC) | Same as above [3]. | In Vitro Efficacy: Active against FIV; shows synergy with AZT. In Vivo Data: High-dose combination with AZT showed no efficacy in chronically FIV-infected cats and caused severe side effects [3]. |
To help visualize how raltegravir works and how its efficacy is tested, the following diagrams outline the viral lifecycle and a standard experimental protocol.
The table below summarizes key experimental data on the replication capacity of raltegravir-resistant mutants and their susceptibility to integrase inhibitors, primarily from a 2014 study that used human primary monocyte-derived macrophages (MDMs), peripheral blood mononuclear cells (PBMCs), and C8166 T lymphocytic cells [1].
| Virus Strain | Replication Capacity (% of Wild-Type) | Dolutegravir Fold-Change in Resistance | Raltegravir Fold-Change in Resistance |
|---|---|---|---|
| Wild-Type | 100% (Reference) | Reference (1.0) | Reference (1.0) |
| N155H | Strongly reduced [1] | 0.1 - 1.4 [1] | 0.1 - 10.3 [1] |
| Y143C | Strongly reduced [1] | 0.1 - 1.4 [1] | 0.1 - 10.3 [1] |
| N155H + Y143C | 0.1% - 2.5% [1] | 0.6 (in C8166 cells) [1] | Information missing |
| G140S + Q148H | 0.1% - 2.5% [1] | 2.1 (in C8166 cells) [1] | Information missing |
| Q148R | Information missing | Information missing | 14-fold (in HIV-2) [2] |
The comparative data presented are derived from robust cell culture assays. Here is a detailed breakdown of the key methodologies used in the cited research.
This methodology is central to the data provided in [1].
This method, used in [2], is standard for confirming the contribution of specific mutations to resistance.
Resistance to Raltegravir primarily evolves through three distinct, mutually exclusive genetic pathways within the HIV integrase gene [3].
The N155H pathway often appears first but may be replaced by viruses from the Q148 or Y143 pathways, which confer higher levels of resistance and may have their detrimental effects on viral fitness partially compensated by secondary mutations [3].
While raltegravir was a pioneering drug, its position has been contextualized by the development of newer INSTIs.
The experimental data clearly show that the reduced replication capacity of raltegravir-resistant strains creates a window of opportunity for more potent, later-generation integrase inhibitors like dolutegravir to maintain effective viral suppression.
The table below summarizes key quantitative findings from experimental studies on the G140S/Q148H mutant.
| Mutation | Reported Fold-Change in Raltegravir IC₅₀ | Impact on Replication Capacity (Fitness) | Source (Viral Backbone/Method) |
|---|---|---|---|
| G140S/Q148H | ~7-8 fold increase [1] | Severely impaired integrase activity in vitro; fitness is compensated by G140S [2] [3] | Patient-derived IN in recombinant assays [1] |
| G140S/Q148H | High-level resistance [3] | Restores replication capability to near wild-type levels [3] | HIV-1 NL4-3 in single-cycle infectivity assays [3] |
| G140S/Q148H | Not specified | Less fit than wild-type, but fitter than Q148H single mutant [2] | HIV-1 NL4-3 in growth competition assays [2] |
| Q148H (single mutant) | Confers resistance [3] | Significantly impaired replication kinetics and catalytic activity [2] [3] | HIV-1 NL4-3 [2] [3] |
| G140S (single mutant) | Low-level or no resistance [3] [4] | Minimal impact on replication [3] [4] | HIV-1 NL4-3 [3] / HIV-2 [4] |
The data in the table above were generated using standardized virological and biochemical methods.
NL4-3 integrase gene or patient-derived integrase sequences using site-directed mutagenesis kits (e.g., QuickChange) [2] [3] [1]. Infectious recombinant viruses were produced by co-transfecting plasmids containing the mutant integrase genes with an integrase-deleted HIV-1 proviral clone into packaging cells like 293T [2].The G140S and Q148H mutations have distinct but interconnected roles. The following diagram illustrates their mechanism.
As the diagram shows, the Q148H primary mutation, located in the integrase active site, directly confers resistance to Raltegravir by likely altering the inhibitor-binding pocket [3]. However, this mutation severely cripples the enzyme's catalytic efficiency and viral replication capacity by "freezing" the integrase in an inactive state [3].
The role of the G140S secondary mutation is primarily compensatory. It does not confer strong resistance on its own but restores the protein's function and viral fitness. Biochemically, the G140S mutation is believed to induce a conformational change that counteracts the structural defect caused by Q148H, thereby rescuing the transition to an active form and enabling integration to proceed [3].
The characteristics of the G140S/Q148H pathway have direct clinical and research consequences.
Corrosive;Irritant;Health Hazard